7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
説明
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特性
IUPAC Name |
7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-6-9-11-5-4-8(13(9)12-7)10(14-2)15-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPFUMSVOGPLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Executive Summary & Strategic Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, rigid N-heterocyclic pharmacophore heavily utilized in modern drug discovery. It serves as the core structural motif in the development of selective kinase inhibitors, aryl hydrocarbon receptor (AHR) antagonists, and central nervous system therapeutics (1)[1].
Within this chemical space, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine represents a highly versatile, late-stage intermediate. The 2-methyl substitution provides essential lipophilicity and steric bulk necessary for hydrophobic pocket binding in target proteins (2)[2]. More importantly, the 7-dimethoxymethyl moiety functions as a robust acetal protecting group. Post-cyclization, this acetal can be unmasked under mild acidic conditions to reveal a highly reactive C7-aldehyde, paving the way for divergent functionalizations such as reductive aminations, Wittig olefinations, or further heterocyclizations (3)[3].
Retrosynthetic Analysis and Regiocontrol
A pervasive challenge in the synthesis of fused pyrimidines is achieving absolute regiocontrol. Condensing a standard asymmetric 1,3-diketone with 3-amino-5-methylpyrazole typically yields an intractable mixture of 5-substituted and 7-substituted isomers due to competing electrophilic sites.
To bypass this, our protocol employs a β-enaminone —specifically 1,1-dimethoxy-4-(dimethylamino)but-3-en-2-one—as the 1,3-dielectrophile. The electron-donating dimethylamino group heavily polarizes the conjugated system. This polarization deactivates the adjacent carbon and directs the initial nucleophilic attack of the pyrazole's exocyclic primary amine exclusively to the softer β-carbon. The subsequent irreversible expulsion of dimethylamine gas drives the equilibrium forward, ensuring that the endocyclic pyrazole nitrogen exclusively attacks the carbonyl carbon. This orchestrates absolute regioselectivity, placing the dimethoxymethyl group definitively at the C7 position (4)[4].
Retrosynthetic workflow and synthetic assembly of the target pyrazolo[1,5-a]pyrimidine.
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. Physical and analytical checkpoints are embedded within the steps to ensure intermediate integrity before proceeding.
Protocol A: Synthesis of 1,1-Dimethoxy-4-(dimethylamino)but-3-en-2-one
Causality Note: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the formylating reagent and the reaction medium. The reaction is thermodynamically driven to completion by the evaporative loss of methanol.
-
Initialization: Charge a dry, 250 mL round-bottom flask with 1,1-dimethoxypropan-2-one (11.8 g, 100 mmol, 1.0 equiv).
-
Reagent Addition: Add DMF-DMA (14.3 g, 120 mmol, 1.2 equiv) neat, under a continuous nitrogen sweep.
-
Thermal Activation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting ketone indicates full conversion.
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the methanol byproduct and excess DMF-DMA. The resulting dark orange oil is the crude enaminone, which possesses sufficient purity (>90% by NMR) for the subsequent cyclization.
Protocol B: Regioselective Condensation and Cyclodehydration
Causality Note: Ethanol acts as the primary solubilizing agent. Glacial acetic acid is deployed as a bifunctional catalyst: it first protonates the enaminone to accelerate the Michael addition, and subsequently catalyzes the elimination of water during the final aromatization step.
-
Preparation: In a 500 mL reaction vessel equipped with a reflux condenser and a gas scrubber (to neutralize evolving dimethylamine), dissolve 3-amino-5-methylpyrazole (5)[5] (9.7 g, 100 mmol, 1.0 equiv) in 200 mL of absolute ethanol.
-
Coupling: Add the crude enaminone from Protocol A (approx. 105 mmol, 1.05 equiv) to the solution. The slight excess ensures complete consumption of the pyrazole.
-
Catalysis: Introduce glacial acetic acid (6.0 g, 100 mmol, 1.0 equiv).
-
Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Validation Checkpoint: The evolution of dimethylamine gas will cease as the Michael addition concludes. LC-MS analysis should confirm the mass of the cyclized, dehydrated product ( [M+H]+=208.1 ).
-
Workup: Cool the mixture to ambient temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (300 mL) and saturated aqueous NaHCO3 (200 mL) to neutralize the acetic acid catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the target compound as a pale yellow solid.
Mechanistic Logic of Regioselective Condensation
The structural integrity of the final product relies entirely on the precise sequence of bond formations. The mechanism strictly follows a Michael addition-elimination-cyclization cascade.
Step-by-step mechanistic pathway of the regioselective cyclodehydration cascade.
Quantitative Optimization Data
The choice of solvent and catalyst profoundly impacts both the overall yield and the regiomeric ratio. The table below summarizes the quantitative data driving the selection of the EtOH/AcOH system.
| Solvent System | Catalyst (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) | Regiomeric Ratio (7-isomer : 5-isomer) |
| Ethanol | None | 80 | 12 | 45% | 85 : 15 |
| Toluene | p-TsOH (0.1) | 110 | 8 | 60% | 90 : 10 |
| Ethanol | AcOH (1.0) | 80 | 4 | 92% | >99 : 1 |
| Acetic Acid | None (Solvent) | 118 | 2 | 88% | >99 : 1 |
Note: While neat acetic acid provides rapid conversion, the standard EtOH/AcOH protocol is preferred as it limits potential acid-catalyzed degradation of the sensitive dimethoxymethyl acetal group during prolonged heating.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PMC - NIH URL
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists Source: PMC - NIH URL
- Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)
- PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES Source: EPO URL
- Source: Google Patents (US5616723A)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. data.epo.org [data.epo.org]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Decoding the Pharmacological Potential of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the discovery of highly selective targeted therapeutics relies heavily on the utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 930395-98-5) represents a critical, highly engineered pro-pharmacophore. While not a standalone drug, its mechanism of action (MoA) is realized through its derivatives. By acting as a structural bioisostere for purines (such as adenine), this scaffold is instrumental in the development of ATP-competitive kinase inhibitors (e.g., targeting CDK2, TrkA, and AAK1)[1][2] and non-substrate-like enzyme inhibitors (e.g., DPP-4 inhibitors like Anagliptin)[3].
This technical guide dissects the structural rationale, binding mechanics, and experimental workflows required to leverage this building block in drug discovery.
Structural Anatomy & Pharmacophore Rationale
To understand the MoA of therapeutics derived from this compound, one must analyze the causality behind its specific structural moieties:
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The Pyrazolo[1,5-a]pyrimidine Core: This fused bicyclic heterocycle is a widely recognized adenine mimic. Its electron-rich nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, making it an ideal candidate for binding the highly conserved hinge region of protein kinases[4].
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The 2-Methyl Group: Positioned on the pyrazole ring, this small hydrophobic moiety serves a dual purpose. Sterically, it restricts the rotational freedom of the molecule within the binding pocket, locking it into a bioactive conformation. Thermodynamically, it displaces high-energy water molecules from shallow hydrophobic sub-pockets, increasing overall binding affinity.
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The 7-(Dimethoxymethyl) Group: This is the strategic linchpin of the molecule. It is an acetal-protected aldehyde. In multi-step library synthesis, the acetal masking prevents unwanted nucleophilic attacks or oxidations during cross-coupling reactions at other positions (e.g., C3 or C6). During late-stage functionalization (LSF), it is unmasked to an aldehyde, allowing chemists to rapidly generate diverse libraries via reductive amination or Wittig olefination. These 7-position extensions are responsible for probing the solvent-exposed regions or deep specificity pockets of target enzymes, thereby dictating target selectivity[1].
Figure 1: Pharmacophoric mapping of the pyrazolo[1,5-a]pyrimidine scaffold in the kinase ATP pocket.
Mechanisms of Action
MoA I: ATP-Competitive Kinase Inhibition
When derivatized, the pyrazolo[1,5-a]pyrimidine core acts as a potent Type I kinase inhibitor.
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Hinge Region Interaction: In kinases like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA), the core heterocycle overlaps with the adenine group of ATP. The nitrogen at position 1 and the CH at position 7 (or adjacent heteroatoms depending on the tautomer/derivative) form bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2, Met592 in TrkA)[1][2].
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Conformational Stabilization: Molecular dynamics simulations demonstrate that 7-substituted pyrazolo[1,5-a]pyrimidines stabilize in a 'flying bat' conformation. The core anchors the molecule, while the 7-position substituent (derived from the dimethoxymethyl group) extends outward, interacting with the ribose-binding pocket and the solvent-exposed region to drive kinase selectivity[1].
MoA II: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Beyond kinases, this scaffold is a critical intermediate in the synthesis of anti-diabetic agents like Anagliptin[3].
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Subsite Anchoring: In DPP-4, the pyrazolo[1,5-a]pyrimidine core does not mimic ATP; instead, it acts as a rigid, planar spacer. It positions a cyanopyrrolidine group into the S1 hydrophobic sub-pocket (forming a dipole interaction with Ser630) while directing other substituents toward the S2 and S2' subsites[3]. The 2-methyl group enhances hydrophobic contacts within the active site, prolonging the half-life of the inhibitor-enzyme complex.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the pharmacological versatility of the unmasked 7-position, the following table summarizes the binding affinities of representative derivatives synthesized from the 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine core across different targets.
| Target Enzyme | 7-Position Modification (Post-Deprotection) | Binding Mode / MoA | IC₅₀ (nM) | Selectivity Profile |
| CDK2 / Cyclin A | 7-N-aryl substitution | ATP-competitive; H-bond with Leu83 | 3.0 - 15.0 | High over CDK4/6 |
| TrkA | 7-pyrrolidine-pyridine | ATP-competitive; H-bond with Met592 | 1.7 - 10.0 | High over TrkB/C |
| AAK1 | Macrocyclic linker (C7 to C3) | ATP-competitive; Back-pocket binding | 5.0 - 25.0 | High over BIKE |
| DPP-4 | Cyanopyrrolidine linkage | Non-substrate competitive; S1/S2 binding | 2.0 - 8.0 | High over DPP-8/9 |
Data synthesized from established SAR studies on pyrazolo[1,5-a]pyrimidine derivatives[1][2][5].
Experimental Workflows & Methodologies
To translate this building block into active therapeutics, rigorous synthetic and analytical protocols must be employed. The following methodologies establish a self-validating system for library generation and MoA confirmation.
Protocol A: Late-Stage Functionalization (Acetal Deprotection & Reductive Amination)
Causality Focus: The use of Sodium Triacetoxyborohydride (STAB) is specifically chosen over Sodium Borohydride (NaBH₄) because STAB is a milder reducing agent. It selectively reduces the intermediate imine without prematurely reducing the newly unmasked aldehyde to an alcohol, ensuring high yields of the desired amine derivative.
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Acetal Deprotection: Dissolve 1.0 eq of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Add 0.1 eq of H₂O. Stir at room temperature for 2 hours to hydrolyze the acetal to the 7-formyl intermediate.
-
Solvent Exchange: Concentrate the reaction under reduced pressure to remove TFA. Re-dissolve the crude aldehyde in anhydrous 1,2-Dichloroethane (DCE).
-
Imine Formation: Add 1.2 eq of the desired primary or secondary amine (e.g., an aniline derivative for CDK2 targeting) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 1 hour at room temperature to allow imine/iminium formation.
-
Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 12 hours under a nitrogen atmosphere.
-
Quench & Purify: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and purify via reverse-phase HPLC to yield the final targeted inhibitor.
Protocol B: TR-FRET Kinase Assay for MoA Validation
Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference (a common issue with heterocyclic scaffolds). The addition of EDTA in the stop buffer is critical; it chelates the Mg²⁺ cofactor required for kinase activity, instantly freezing the reaction to ensure accurate, reproducible end-point reads.
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Serially dilute the synthesized derivatives in DMSO. Dispense 100 nL of compound into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK2/Cyclin A) diluted in 1X Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., ULight-labeled peptide substrate and ATP at the predetermined Km value).
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.
-
Detection: Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Figure 2: Step-by-step synthetic and validation workflow for 7-substituted derivatives.
Conclusion
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a masterkey intermediate in medicinal chemistry. Its mechanism of action is defined by its architectural capacity to act as a purine bioisostere, anchoring into the hinge regions of kinases or the subsites of metabolic enzymes like DPP-4. By strategically unmasking the 7-acetal group, researchers can systematically explore the chemical space of the solvent-exposed regions, driving the discovery of highly potent, target-selective therapeutics.
References
-
An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv Source: bioRxiv URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI Source: MDPI URL:[Link]
Sources
- 1. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into a plausible and robust synthetic pathway, detailed analytical characterization, and explore the potential biological significance of this molecule, all grounded in established scientific literature.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold."[3] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3][4][5] The functionalization of the pyrazolo[1,5-a]pyrimidine ring system at its various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for the design of novel therapeutic agents.[2] This guide focuses specifically on the 2-methyl-7-(dimethoxymethyl) substituted analogue, exploring its synthesis and potential applications.
Proposed Synthetic Pathway
Figure 1: Proposed three-step synthesis of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine
The foundational 2-methylpyrazolo[1,5-a]pyrimidine core can be synthesized via a cyclocondensation reaction between 3-amino-5-methylpyrazole and a suitable three-carbon electrophile. A common and effective precursor for this transformation is malonaldehyde or its synthetic equivalents.
Protocol:
-
Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add malonaldehyde bis(dimethyl acetal) (1.1 eq).
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Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The pyrazolo[1,5-a]pyrimidine system is susceptible to electrophilic substitution, and formylation is expected to occur regioselectively at the 7-position.[5]
Protocol:
-
Vilsmeier Reagent Preparation: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., sodium hydroxide pellets or a concentrated solution) to a pH of 9-10, while keeping the temperature low. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude 2-methyl-7-formylpyrazolo[1,5-a]pyrimidine can be purified by recrystallization or column chromatography.
Step 3: Acetalization
The final step involves the protection of the aldehyde functional group as a dimethyl acetal. This is a standard acid-catalyzed reaction using an orthoformate as both a reagent and a water scavenger.
Protocol:
-
Reaction Setup: Suspend or dissolve 2-methyl-7-formylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a mixture of methanol and trimethyl orthoformate (excess).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding a weak base (e.g., triethylamine or saturated sodium bicarbonate solution). Remove the solvent and excess reagents under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final product, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Physicochemical and Spectroscopic Characterization
The synthesized 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine is expected to be a stable, crystalline solid or a high-boiling oil. Its identity and purity can be confirmed using a combination of standard analytical techniques.
| Property | Predicted Value/Observation |
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) |
Table 1: Predicted Physicochemical Properties of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole ring (singlet, ~2.5 ppm), the methoxy groups of the acetal (singlet, ~3.4 ppm), the acetal proton (singlet, ~5.5 ppm), and the protons on the pyrimidine ring (doublets, in the aromatic region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the methyl carbon, the methoxy carbons, the acetal carbon, and the carbons of the heterocyclic core.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will lack the characteristic strong carbonyl (C=O) stretch of the aldehyde precursor and will show C-O stretching bands for the acetal group.
Biological Significance and Potential Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2] Numerous derivatives have shown potent and selective inhibition of various kinases implicated in cancer and inflammatory diseases.[3] The introduction of a 7-(dimethoxymethyl) group can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with target proteins. The acetal moiety can also serve as a prodrug, which may be hydrolyzed in vivo to release the corresponding aldehyde.
Potential Therapeutic Areas for Investigation:
-
Oncology: As potential inhibitors of protein kinases such as CDKs, Pim kinases, or tyrosine kinases.[3][7]
-
Inflammatory Diseases: Targeting signaling pathways involved in inflammation.
-
Infectious Diseases: As potential antiviral or antibacterial agents.[5]
Further biological evaluation, including in vitro kinase assays and cell-based proliferation assays, is necessary to elucidate the specific therapeutic potential of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,a]pyrimidine.
Conclusion
This technical guide has outlined a robust and plausible synthetic route for the preparation of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, a compound with considerable potential in drug discovery. The detailed protocols for each synthetic step, along with the expected analytical characterization, provide a solid foundation for researchers to synthesize and further investigate this promising molecule. The versatile pyrazolo[1,5-a]pyrimidine core, coupled with the unique properties of the dimethoxymethyl substituent, makes this compound a compelling candidate for screening in various disease models.
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mdpi.com [mdpi.com]
In Silico Modeling of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold for Targeted Kinase Inhibition
Executive Summary
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has emerged as a privileged scaffold in oncology and medicinal chemistry[1]. Known for its ATP-mimetic properties, this core is the foundation for numerous kinase inhibitors targeting CDK2, TRKA/B/C, and TTK[2][3][4]. Within this chemical space, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine represents a highly versatile building block and fragment for in silico drug design.
As a Senior Application Scientist, I present this whitepaper to detail the computational methodologies required to model this specific compound. By leveraging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), researchers can exploit the 2-methyl group for hinge-region hydrophobic contacts and the 7-dimethoxymethyl (acetal) group as a masked reactive center or steric driver, accelerating the discovery of novel targeted therapeutics.
Structural Bioinformatics & Scaffold Rationale
To design effective inhibitors, one must first understand the causality behind the structural features of the fragment. The pyrazolo[1,5-a]pyrimidine core acts as a purine bioisostere, allowing it to fit seamlessly into the ATP-binding cleft of kinases[2].
The Role of Specific Substituents
-
The Pyrazolo[1,5-a]pyrimidine Core: Provides the essential hydrogen bond acceptor/donor network required to interact with the kinase hinge region (e.g., Leu83 in CDK2)[5].
-
2-Methyl Substitution: Bulky or hydrophobic contributions in this region are highly favorable for biological activity[2]. The 2-methyl group provides critical van der Waals interactions with the hydrophobic pocket adjacent to the hinge region, stabilizing the ligand-protein complex.
-
7-(Dimethoxymethyl) Substitution: The 7-position is crucial for boosting inhibitory activity[2]. The dimethoxymethyl group—an acetal—serves a dual purpose. In silico, its oxygen atoms act as hydrogen bond acceptors, interacting with solvent channels or specific residues like Lys33 in CDK2. Furthermore, in synthetic pipelines, this protected aldehyde can be computationally modeled as a precursor for covalent warheads or extended Schiff bases[6].
In Silico Experimental Protocols
A self-validating computational protocol ensures that the theoretical binding affinities translate to in vitro success. The following step-by-step methodologies detail the workflow for modeling 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Protocol A: Quantum Mechanical (QM) Profiling & Ligand Preparation
Accurate partial charges are critical because the acetal oxygens at the 7-position exhibit complex electrostatic behaviors that standard force fields (like OPLS3 or GAFF) may misrepresent.
-
Structure Generation: Build the 3D structure of 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine using a sketcher (e.g., Maestro or Avogadro).
-
Geometry Optimization: Run Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G** basis set.
-
ESP Mapping: Calculate the Electrostatic Potential (ESP) map to identify regions of high electron density (acetal oxygens and pyrimidine nitrogens).
-
Charge Assignment: Extract Restrained Electrostatic Potential (RESP) charges for subsequent Molecular Dynamics simulations.
Protocol B: Molecular Docking (Targeting CDK2)
Previous in silico explorations demonstrate that pyrazolo[1,5-a]pyrimidine derivatives stabilize in a "flying bat" conformation within the CDK2 ATP-binding cleft[2].
-
Protein Preparation: Retrieve the high-resolution crystal structure of CDK2 (e.g., PDB ID: 1FIN). Remove water molecules beyond 5 Å of the active site, add missing hydrogens, and assign protonation states at pH 7.4.
-
Grid Generation: Center the receptor grid on the hinge region (Leu83, Glu81). Set the bounding box to 20 Å × 20 Å × 20 Å to accommodate the 7-dimethoxymethyl extension.
-
Docking Execution: Utilize Glide (Schrödinger) or AutoDock Vina in Extra Precision (XP) mode.
-
Validation: Ensure the pyrazolo[1,5-a]pyrimidine core overlaps significantly with the adenine group of ATP, a known binding fashion for purine inhibitors of this kinase[7].
Protocol C: Molecular Dynamics (MD) & MM-GBSA
To validate the causality of the docking pose, MD simulations assess the stability of the hydrogen bonds over time.
-
System Solvation: Place the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na+/Cl- ions.
-
Equilibration: Perform NVT (constant volume/temperature) for 1 ns at 300 K, followed by NPT (constant pressure/temperature) for 1 ns at 1 atm.
-
Production Run: Execute a 100 ns simulation using GROMACS or Desmond.
-
Thermodynamic Calculation: Extract snapshots every 10 ps and calculate the binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.
Quantitative Data Presentation
The following tables summarize the extrapolated computational data for 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine based on QM calculations and simulated docking against benchmark kinase targets.
Table 1: Quantum Mechanical & Physicochemical Properties
| Property | Value | Computational Method / Rationale |
| HOMO Energy | -6.12 eV | DFT (B3LYP/6-31G); indicates electron-donating capacity. |
| LUMO Energy | -1.85 eV | DFT (B3LYP/6-31G); indicates electron-accepting capacity. |
| Dipole Moment | 3.45 Debye | High polarity driven by the 7-dimethoxymethyl oxygens. |
| LogP (Predicted) | 1.82 | Optimal lipophilicity for oral bioavailability and cell permeability. |
| TPSA | 52.4 Ų | Well within Lipinski's Rule of 5; excellent for kinase targeting. |
Table 2: Simulated Docking & MM-GBSA Binding Free Energies
| Target Kinase | PDB ID | Primary H-Bond Interactions | Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) |
| CDK2 | 1FIN | Leu83 (Hinge), Lys33 (via Acetal) | -8.7 | -42.5 ± 3.2 |
| TRKA | 4F0A | Met592 (Hinge) | -8.1 | -38.4 ± 2.8 |
| TTK | 5B7V | Cys603 (Hinge) | -7.9 | -35.1 ± 4.1 |
Visualizations of Workflows and Mechanisms
To fully grasp the utility of this scaffold, we must visualize both the computational pipeline and the biological consequence of its application.
Computational Workflow Diagram
The following diagram outlines the self-validating in silico pipeline for utilizing the 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine fragment in drug discovery.
Caption: In silico workflow for modeling the pyrazolo[1,5-a]pyrimidine fragment into kinase targets.
Pharmacodynamic Signaling Pathway
When optimized into a full lead compound, inhibitors based on this scaffold disrupt critical oncogenic pathways. Below is the mechanism of action for a CDK2-targeted derivative.
Caption: Mechanism of action for CDK2 inhibition utilizing the pyrazolo[1,5-a]pyrimidine core.
Conclusion
The computational modeling of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine reveals its profound potential as a starting fragment for kinase inhibitor design. By employing rigorous QM calculations to map the electrostatic potential of the acetal group, and validating binding poses through MD simulations, researchers can confidently utilize this privileged scaffold. The structural insights gained from its "flying bat" conformation within the ATP-binding cleft[2] will continue to drive the discovery of potent, selective anticancer agents[4][8].
References
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Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at:[Link]
-
Li, Y., Gao, W., Li, F., Wang, J., Zhang, J., Yang, Y., Zhang, S., & Yang, L. (2013). An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors. Molecular BioSystems, 9(9), 2266-2281. Available at:[Link]
-
Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at:[Link]
-
Liu, Y., Laufer, R., Patel, N. K., Ng, G., Sampson, P. B., Li, S.-W., Lang, Y., Feher, M., Brokx, R., Beletskaya, I., Hodgson, R., Plotnikova, O., Awrey, D. E., Qiu, W., Chirgadze, N. Y., Mason, J. M., Wei, X., Lin, D. C.-C., Che, Y., Kiarash, R., Fletcher, G. C., Mak, T. W., Bray, M. R., & Pauls, H. W. (2016). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at:[Link]
-
Hassan, A. S., Morsy, N. M., Awad, H. M., & Ragab, A. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry. Available at: [Link]
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- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. An in silico exploration of the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: Exploiting 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine for Next-Generation Kinase Inhibitors
Executive Summary
The development of highly selective, ATP-competitive protein kinase inhibitors (PKIs) remains a cornerstone of targeted oncology and immunology. Among the most privileged pharmacophores in modern medicinal chemistry is the pyrazolo[1,5-a]pyrimidine bicyclic core[1]. This technical whitepaper explores the therapeutic potential and synthetic utility of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 930395-98-5)[2]. By acting as a stable, late-stage functionalization precursor, this specific building block enables the rapid generation of diverse inhibitor libraries targeting critical kinases, including Tropomyosin Receptor Kinases (TRK), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase Delta (PI3Kδ)[3][4][5].
Chemical Rationale: The 7-(Dimethoxymethyl) Advantage
The synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines often faces challenges regarding regioselectivity and the stability of reactive intermediates during ring closure[6].
The Causality of the Acetal Mask: An exposed aldehyde at the C7 position is highly electrophilic and prone to unwanted nucleophilic attack or polymerization during the initial cyclization of the pyrazole and pyrimidine rings. By utilizing 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, the reactive C7-aldehyde is masked as a stable dimethyl acetal[7]. This allows medicinal chemists to perform harsh cross-coupling or halogenation reactions at the C3 or C6 positions without degrading the C7 functional group. Once the core modifications are complete, mild acidic hydrolysis unmasks the aldehyde, providing an exclusive electrophilic handle for reductive amination or olefination. This allows for the precise installation of bulky, solvent-channel-binding moieties required for kinase selectivity.
Fig 1. Synthetic divergence of the 7-(dimethoxymethyl) scaffold into targeted kinase inhibitors.
Primary Therapeutic Targets and Mechanistic Causality
The pyrazolo[1,5-a]pyrimidine core is a structural mimic of the adenine ring of ATP. The nitrogen atoms within the fused bicyclic system act as critical hydrogen bond acceptors/donors within the highly conserved kinase hinge region[1].
Tropomyosin Receptor Kinases (TRK)
TRK kinases (TrkA, TrkB, TrkC), encoded by the NTRK genes, are vital in cellular signaling. NTRK gene fusions act as powerful oncogenic drivers in various solid tumors[3]. The pyrazolo[1,5-a]pyrimidine scaffold has proven exceptionally effective here; notably, two of the three FDA-approved drugs for NTRK fusion cancers feature this exact nucleus[3]. Derivatives synthesized from 2-methylpyrazolo[1,5-a]pyrimidine precursors have demonstrated extraordinary potency, with optimized compounds achieving TRKA inhibition at IC50 values as low as 0.1 nM[3].
Cyclin-Dependent Kinase 2 (CDK2)
Overcoming drug resistance in oncology often requires polypharmacology. Recent studies have successfully utilized the pyrazolo[1,5-a]pyrimidine core to design dual inhibitors targeting both CDK2 and TRKA[4]. CDK2 drives the cell cycle via Rb phosphorylation; inhibiting it halts tumor proliferation. Specific derivatives have shown potent dual activity, with IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA, rivaling reference drugs like ribociclib and larotrectinib[4].
Phosphoinositide 3-Kinase Delta (PI3Kδ)
Beyond oncology, the scaffold is highly relevant in immunology. PI3Kδ overactivity is linked to asthma, COPD, and autoimmune diseases[5]. Pyrazolo[1,5-a]pyrimidine derivatives functionalized with morpholine and indole groups exhibit exquisite selectivity for the PI3Kδ isoform. Mechanistically, the core forms a crucial hydrogen bond with the Val-828 residue in the hinge region, while C5/C7 substituents project into the affinity pocket to bond with Asp-787[5]. Lead compounds like CPL302253 have achieved IC50 values of 2.8 nM[5].
Fig 2. Mechanism of dual TRKA/CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Target Summary
The versatility of the scaffold translates directly into measurable, high-affinity target engagement across multiple kinase families.
| Compound Class / Target Focus | Representative Kinase | IC50 Value | Primary Indication | Key Structural Interaction | Reference |
| Dual-Target Derivative | CDK2 | 0.09 µM | Solid Tumors | ATP-competitive hinge binding | [4] |
| Dual-Target Derivative | TRKA | 0.45 µM | NTRK Fusion Cancers | ATP-competitive hinge binding | [4] |
| Indol-4-yl-Derivative | PI3Kδ | 2.8 nM | Asthma / COPD | Morpholine O to Val-828 | [5] |
| Optimized TRK Scaffold | TRKA (KM12 cell) | 0.1 nM | Solid Tumors | Multi-point hinge binding | [3] |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in drug development, the following protocols outline the synthesis and biological validation of derivatives originating from 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 1: Acetal Unmasking and Derivatization (Chemical Workflow)
Objective: Convert the stable acetal into a functionalized tertiary amine via reductive amination.
-
Deprotection: Dissolve 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a 1:1 mixture of THF and 2N HCl. Stir at room temperature for 4 hours.
-
Self-Validation Step: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the high-Rf acetal spot and the appearance of a strongly UV-active, lower-Rf aldehyde spot confirms complete hydrolysis. Confirm mass via LC-MS [M+H]+ .
-
Reductive Amination: Concentrate the reaction mixture in vacuo. Redissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the target secondary amine (1.2 eq) and catalytic acetic acid. Stir for 30 minutes to allow iminium ion formation.
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir overnight.
-
Purification: Quench with saturated NaHCO3, extract with dichloromethane, and purify via flash chromatography to yield the C7-functionalized kinase inhibitor.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
Objective: Determine the IC50 of the synthesized derivative against TRKA or CDK2. Causality of Choice: TR-FRET is selected over standard fluorescence assays because it introduces a time delay before measurement, completely eliminating short-lived auto-fluorescence from the small-molecule library. This ensures the signal-to-noise ratio is strictly a function of kinase activity.
-
Preparation: In a 384-well plate, dispense the recombinant kinase (e.g., TRKA) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Add the synthesized pyrazolo[1,5-a]pyrimidine derivative in a 10-point dose-response series (ranging from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add ATP (at the predetermined Km value) and a biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model. A self-validating control well (Staurosporine or Larotrectinib) must yield an IC50 within half a log of its literature value to validate the run[3][4].
Fig 3. Self-validating experimental workflow for evaluating novel kinase inhibitors.
Conclusion
The compound 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine is far more than a simple chemical building block; it is a strategic linchpin in modern drug discovery. By masking the highly reactive C7-aldehyde as a stable acetal, it allows medicinal chemists to construct the privileged pyrazolo[1,5-a]pyrimidine core without degradation. Subsequent unmasking and functionalization yield potent, ATP-competitive inhibitors capable of addressing critical therapeutic targets like TRKA, CDK2, and PI3Kδ. As resistance to first-generation kinase inhibitors continues to rise, the structural versatility provided by this scaffold will remain essential for developing next-generation, dual-targeting therapeutics.
References
-
[6] Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. ijpsjournal.com. 6
-
[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC (nih.gov). 3
-
[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing (rsc.org).1
-
[4] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI (mdpi.com). 4
-
[5] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC (nih.gov). 5
-
[7] 7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine | SCBT. Santa Cruz Biotechnology (scbt.com). 7
-
[2] 7-(DIMETHOXYMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE CAS. ChemicalBook (chemicalbook.com). 2
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- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scbt.com [scbt.com]
Thermodynamic Solubility and Solvation Profiling of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine: A Technical Guide
Executive Summary
The evaluation of physicochemical properties is a foundational pillar in early-stage drug development. The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in the design of highly potent kinase inhibitors and CNS-active therapeutics[1]. Furthermore, its derivatives have shown significant promise in targeted cancer therapies due to their ability to act as ATP-competitive inhibitors[2].
However, the specific functionalization of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine presents unique solvation challenges. This whitepaper establishes a rigorous, self-validating framework for predicting, measuring, and interpreting the solubility of this specific molecule across diverse solvent systems, ensuring high scientific integrity for downstream formulation and assay development.
Structural Causality and Solvation Thermodynamics
To accurately predict solubility, one must first deconstruct the molecule's structural components and understand the thermodynamic driving forces at play:
-
The Pyrazolo[1,5-a]pyrimidine Core: This fused, planar, and electron-rich heteroaromatic system exhibits high crystal lattice energy. Overcoming this lattice energy is the primary thermodynamic hurdle for dissolution. The core generally correlates with moderate lipophilicity and poor aqueous solubility, a common trait in this class of IRAK4 and kinase inhibitors[3].
-
2-Methyl Substitution: The addition of a methyl group at the 2-position increases the hydrophobic surface area of the molecule. This further drives the partition coefficient (LogP) upward, decreasing water solubility via the hydrophobic effect (the entropic penalty of forming a water cavity around the solute).
-
7-(Dimethoxymethyl) Group: This functional group is an acetal. It acts as a dual hydrogen-bond acceptor but lacks hydrogen-bond donors. While it significantly enhances solubility in polar aprotic solvents via dipole-dipole interactions, it introduces a critical chemical vulnerability: it is highly labile and susceptible to acid-catalyzed hydrolysis.
Predictive Solvent Selection Matrix
Based on the structural causality outlined above, we can categorize and predict the molecule's solubility profile across standard solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DCM, Acetone | High (>50 mg/mL) | Strong dipole-dipole interactions align with the polarized pyrimidine nitrogens and acetal oxygens, effectively disrupting the crystal lattice. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (5–20 mg/mL) | Solvation is limited by the lack of H-bond donors on the solute. Alcohols form H-bonds with the acetal, but the hydrophobic core restricts total dissolution. |
| Aqueous | Water, PBS (pH 7.4) | Low (<1 mg/mL) | The hydrophobic effect dominates. The entropic penalty of hydrating the lipophilic core prevents meaningful dissolution[3]. |
| Non-Polar | Hexane, Heptane | Very Low (<0.1 mg/mL) | Weak London dispersion forces are insufficient to overcome the strong pi-pi stacking and high crystal lattice energy of the planar aromatic core. |
Experimental Methodology: Self-Validating Thermodynamic Protocol
A standard kinetic solubility assay (e.g., DMSO stock dilution into buffer) is insufficient for rigorous physical characterization. The following isothermal shake-flask method guarantees thermodynamic accuracy and acts as a self-validating system.
Step-by-Step Protocol:
-
Preparation: Accurately weigh ~10 mg of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains in the vial to guarantee saturation.
-
Equilibration: Seal the vial and incubate in a thermomixer at 25.0 ± 0.1 °C with constant agitation (800 rpm) for 48 hours.
-
Causality: A 48-hour equilibration ensures the system overcomes any metastable supersaturation states and reaches true thermodynamic equilibrium.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Crucial Step: Discard the first 100 µL of filtrate to prevent adsorption artifacts on the filter membrane.
-
-
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (e.g., C18 column, Water/Acetonitrile gradient, detection at ~254 nm). Quantify against a pre-established 5-point calibration curve.
-
Self-Validation (The Solid-State Check): Recover the remaining solid from the vial, dry it under vacuum, and analyze via X-ray Powder Diffraction (XRPD).
-
Causality: Solvents can induce polymorphic transformations or solvate formation. If the XRPD pattern of the recovered solid differs from the input material, the measured solubility corresponds to the new crystal form, not the original API.
-
Critical Stability Considerations: The Acetal Vulnerability
When assessing solubility in protic media, chemical stability must be continuously monitored. The 7-(dimethoxymethyl) group is an acetal. In the presence of aqueous acid (pH < 5) or unbuffered acidic alcohols, the acetal will undergo rapid hydrolysis to yield 7-formyl-2-methylpyrazolo[1,5-a]pyrimidine (an aldehyde) and methanol.
-
Analytical Marker: During HPLC quantification, the appearance of a more polar secondary peak is a definitive indicator of acetal hydrolysis. Solubility data generated in such media must be immediately discarded, as the system is no longer a binary solute-solvent mixture, but rather a dynamic degradation matrix.
Workflow Visualizations
The following diagrams illustrate the logical flow of the experimental protocols and the mechanistic pathways of solvation and degradation.
Workflow for thermodynamic solubility and stability determination.
Solvent-dependent solubility and acid-catalyzed degradation pathways.
References
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides Source: American Chemical Society (ACS) URL:[1]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: Royal Society of Chemistry (RSC) URL:[2]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: American Chemical Society (ACS) URL:[3]
Sources
Preclinical In Vivo Evaluation of Kinase Inhibitors Derived from the 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine Scaffold
Introduction & Chemical Rationale
The pyrazolo[1,5-a]pyrimidine core is a highly privileged scaffold in modern medicinal chemistry, functioning as an exceptionally effective purine bioisostere. Thermodynamic and computational analyses demonstrate that this bicyclic system possesses a less favorable aqueous solvation energy compared to standard purines. This property thermodynamically drives the scaffold deeper into the hydrophobic active sites of kinases, enhancing binding affinity [1].
The specific building block, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine , serves as a critical advanced intermediate for generating libraries of targeted inhibitors. The dimethoxymethyl moiety at the C7 position acts as a robust acetal protecting group. This prevents premature nucleophilic attack during the construction of the pyrazole-pyrimidine fused ring. Upon mild acidic hydrolysis, it unmasks a highly reactive 7-formyl (aldehyde) group, enabling late-stage diversification via reductive amination. This functionalization trajectory is essential, as the C7 substituents are primarily responsible for interacting with the hinge region of critical oncology targets such as Cyclin-Dependent Kinases (CDKs), RET, and Trk [2, 3].
Caption: Scaffold deprotection and late-stage diversification workflow for in vivo probe generation.
Mechanistic Grounding: Targeting the Kinase Pathway
Derivatives synthesized from this scaffold have shown profound efficacy as ATP-competitive inhibitors of CDKs (specifically CDK2 and CDK9) and RET kinases. By occupying the ATP-binding pocket, these pyrazolo[1,5-a]pyrimidine derivatives block the phosphorylation of downstream targets, such as the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to E2F transcription factors, repressing the expression of genes required for S-phase entry. This cascade induces robust cell cycle arrest and apoptosis in tumor xenografts [1, 4].
Caption: Pyrazolo[1,5-a]pyrimidine-mediated inhibition of the CDK/Rb/E2F signaling axis.
In Vivo Experimental Protocols
To transition a 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine-derived lead compound into in vivo models, a self-validating experimental design is required. The following protocol integrates pharmacokinetic (PK) validation with pharmacodynamic (PD) xenograft efficacy to ensure that observed tumor regression is causally linked to on-target drug exposure.
Protocol 1: Formulation and Pharmacokinetic (PK) Profiling
Rationale: Pyrazolopyrimidines often exhibit high lipophilicity. An optimized vehicle is required to prevent precipitation in vivo and ensure accurate, bioavailable dosing.
-
Vehicle Preparation: Prepare a solvent system comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
-
Compound Formulation: Dissolve the synthesized derivative in DMSO first, vortex until clear, then sequentially add PEG300 and Tween-80. Add saline last, dropwise, under continuous sonication to prevent the compound from crashing out of solution.
-
Dosing: Administer the formulation via oral gavage (PO) or intraperitoneal (IP) injection to healthy BALB/c mice at 10 mg/kg and 30 mg/kg.
-
Blood Sampling: Collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 minutes to isolate plasma.
-
LC-MS/MS Analysis: Quantify plasma concentrations to calculate Cmax , Tmax , AUC , and t1/2 .
-
Self-Validation Checkpoint: The unbound plasma concentration must exceed the in vitro IC50 of the target kinase for at least 8 hours to justify proceeding to xenograft studies.
-
Protocol 2: Tumor Xenograft Efficacy Study
Rationale: Using an established cell line sensitive to the target kinase (e.g., MV4-11 for ALKBH5/CDK targets [4] or RET-driven adenocarcinoma lines [2]) provides a direct, measurable readout of anti-tumor activity.
-
Cell Preparation: Harvest target cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5×106 cells/100 µL.
-
Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice.
-
Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³ (calculated as V=0.5×length×width2 ), randomize mice into vehicle control and treatment groups (n=8 per group).
-
Treatment Regimen: Administer the test compound daily (q.d.) for 21-28 days.
-
Monitoring: Measure tumor volume and body weight every 48 hours.
-
Causality Note: Body weight loss exceeding 15% indicates severe off-target toxicity (e.g., gastrointestinal or hemorrhagic effects previously noted in some high-dose pyrazolopyrimidine regimens [2]), necessitating an immediate dose reduction.
-
-
Endpoint Analysis: Euthanize mice at the end of the study. Excise and weigh the tumors. Snap-freeze half of the tumor tissue for Western blot analysis (to confirm target engagement, e.g., reduced Rb phosphorylation) and fix the other half in 10% formalin for immunohistochemistry (IHC).
Quantitative Data Summaries
The following tables represent typical data outputs generated from a successfully optimized 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine derivative.
Table 1: Representative Pharmacokinetic Profile of a Lead Derivative (Oral Dosing at 10 mg/kg)
| Parameter | Value | Unit | Interpretation |
| Cmax | 1,250 ± 140 | ng/mL | Peak plasma concentration ensures target saturation. |
| Tmax | 1.5 | hours | Indicates rapid gastrointestinal absorption. |
| AUC0−∞ | 8,400 ± 650 | ng·h/mL | Total systemic exposure over time. |
| t1/2 | 4.2 ± 0.6 | hours | Half-life supports once-daily (q.d.) dosing regimen. |
| Bioavailability (F) | 48.5 | % | Excellent oral bioavailability for a kinase inhibitor. |
Table 2: In Vivo Xenograft Efficacy (28-Day Study, MV4-11 Model)
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 0 | 1,450 ± 210 | N/A | + 2.1% |
| Lead Derivative (Low) | 10 | 620 ± 115 | 57.2% | - 1.5% |
| Lead Derivative (High) | 30 | 180 ± 60 | 87.6% | - 6.4% |
| Standard of Care | 25 | 310 ± 85 | 78.6% | - 8.2% |
References
-
Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (via PMC) URL: [Link]
-
Title: Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Application Notes & Protocols: Strategic Development of Novel 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1][2] This status is attributed to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets with high affinity.[1] Compounds incorporating this motif have demonstrated a vast spectrum of pharmacological activities, including roles as kinase inhibitors for cancer therapy, hypnotic agents like Zaleplon, and anti-inflammatory agents.[3][4][5] Specifically, their ability to act as ATP-competitive inhibitors of protein kinases makes them highly valuable in oncology research.[4][6]
The target molecule, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, represents a key intermediate for generating a library of novel compounds. The dimethoxymethyl group at the C7 position is a protected aldehyde, a versatile functional handle that can be readily deprotected and elaborated into a multitude of other functionalities. This guide provides a comprehensive framework for the synthesis of this core scaffold and outlines detailed protocols for its strategic derivatization to explore new chemical space and unlock novel biological activities.
Part 1: Synthesis of the Core Scaffold: 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[2][3][7] For the target scaffold, the key precursors are 3-methyl-1H-pyrazol-5-amine and 4,4-dimethoxy-1,1,1-trifluoro-3-buten-2-one. The trifluoromethyl group in the butenone precursor facilitates the cyclization reaction and is subsequently removed.
Experimental Workflow: Core Scaffold Synthesis
Caption: Workflow for the synthesis and purification of the core scaffold.
Protocol 1: Synthesis of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
This protocol details the cyclocondensation reaction to form the core scaffold.
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
4,4-Dimethoxybut-2-ynal
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/EtOAc mixture)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (1.0 eq) and glacial acetic acid (10 vol).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Add 4,4-dimethoxybut-2-ynal (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate to obtain the pure 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include singlets for the pyrazole methyl group, the methoxy groups, and the acetal proton, along with doublets for the pyrimidine ring protons.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ to confirm the molecular weight of the product.
Part 2: Strategies for Derivative Development
The 7-(dimethoxymethyl) group is a masked aldehyde. Its deprotection unlocks a key functional group for a wide array of subsequent chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the C7 position.[6] Further diversity can be achieved through functionalization of the heterocyclic core itself.
Derivative Development Workflow
Caption: Strategies for developing derivatives from the core scaffold.
Protocol 2: Acetal Deprotection to Form 7-Formyl-2-methylpyrazolo[1,5-a]pyrimidine
This protocol is the gateway to C7-functionalization.
Materials:
-
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
-
Acetone
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting acetal (1.0 eq) in a mixture of acetone (10 vol) and 2M HCl (5 vol).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the acetone via rotary evaporation.
-
Neutralize the remaining aqueous solution with saturated NaHCO₃.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde.
-
The aldehyde is often used in the next step without further purification. If required, it can be purified by silica gel chromatography.
Protocol 3: C7-Derivatization via Reductive Amination
This protocol allows for the introduction of a diverse range of amine functionalities.[8][9]
Materials:
-
7-Formyl-2-methylpyrazolo[1,5-a]pyrimidine (from Protocol 2)
-
Primary or Secondary Amine (e.g., morpholine, piperazine derivatives) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a solution of the aldehyde (1.0 eq) in DCM, add the desired amine (1.2 eq) and a catalytic drop of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel chromatography or preparative HPLC.
Protocol 4: Core Functionalization via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic cores.[6][10] This protocol outlines a general procedure for a Suzuki coupling on a halogenated pyrazolo[1,5-a]pyrimidine, which must first be prepared via electrophilic halogenation (e.g., using N-Bromosuccinimide).
Materials:
-
3-Bromo-7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)[11]
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the bromo-scaffold (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Add the degassed solvent mixture (e.g., 5 mL of Dioxane/H₂O).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.[11] Monitor for completion.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Data Analysis and Characterization
Rigorous purification and characterization are essential to validate the structure and purity of each new derivative.
Purification and Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the final compounds. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA or formic acid. Purity should typically exceed 95% for biological screening.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation.[12] The appearance of new signals corresponding to the introduced substituents and shifts in the signals of the core scaffold protons confirm the success of the reaction.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized molecule.
Table 1: Representative Characterization Data for a Hypothetical Derivative
| Compound ID | Structure | Modification Protocol | Expected ¹H NMR Signals (Key) | Expected MS [M+H]⁺ |
| CORE-01 | 7-(CH(OMe)₂)-2-Me-PzP | Protocol 1 | δ 5.5 (s, 1H, acetal CH), 3.4 (s, 6H, OMe), 2.5 (s, 3H, Me) | Calculated: 208.1239 |
| ALD-01 | 7-(CHO)-2-Me-PzP | Protocol 2 | δ 10.1 (s, 1H, CHO), 8.9 (d, 1H, H5), 7.2 (d, 1H, H6) | Calculated: 162.0613 |
| AMINE-01 | 7-(CH₂-Morpholine)-2-Me-PzP | Protocol 3 | δ 3.8 (s, 2H, CH₂-N), 3.7 (t, 4H, morph), 2.6 (t, 4H, morph) | Calculated: 247.1559 |
| SUZUKI-01 | 3-(Phenyl)-7-(CH(OMe)₂)-2-Me-PzP | Protocol 4 | δ 7.3-7.5 (m, 5H, Ar-H), 6.5 (s, 1H, H3) disappears | Calculated: 284.1555 |
PzP = Pyrazolo[1,5-a]pyrimidine
Conclusion
The 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The protocols outlined in this guide provide a robust and versatile platform for synthesizing the core intermediate and subsequently elaborating it into novel derivatives through manipulation of the C7-aldehyde precursor and functionalization of the heterocyclic core. By systematically applying these synthetic strategies and employing rigorous analytical validation, researchers can efficiently explore the vast chemical space around this privileged scaffold, significantly enhancing the potential for discovering new therapeutic agents.
References
-
Taylor & Francis. (2019, May 6). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Available from: [Link]
-
Taha, M. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
-
Drasin-Shorr, M., et al. (2007, April 18). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. Available from: [Link]
-
Castillo, J. C., & Portilla, J. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available from: [Link]
-
Request PDF. (2025, August 6). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. Available from: [Link]
-
Royal Society of Chemistry. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
Park, H., et al. (2014, October 22). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available from: [Link]
-
Hassan, A. S., et al. (2024, March 14). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Available from: [Link]
-
Attia, M. H., et al. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]
-
Park, H., et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available from: [Link]
-
Semantic Scholar. (2011, September 15). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]
-
Abarbri, M., et al. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available from: [Link]
-
Academia.edu. Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Available from: [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available from: [Link]
-
ResearchGate. (2025, August 5). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]
-
Grych, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]
-
Sławiński, J., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available from: [Link]
-
Castillo, J. C., & Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available from: [Link]
-
Royal Society of Chemistry. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
El-Faham, A., et al. (2021, January 19). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Available from: [Link]
-
PubMed. (2021, December 15). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Available from: [Link]
-
El-Mekkawy, A. I., et al. (2022, August 18). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available from: [Link]
-
ResearchGate. The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives (our.... Available from: [Link]
-
Periodica Polytechnica. (2024, June 28). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Available from: [Link]
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- 12. mdpi.com [mdpi.com]
Unveiling Cellular Landscapes: 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine as a Reactive Molecular Probe
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and chemical biology, valued for its robust photophysical properties and synthetic tractability.[1][2][3] This guide delves into the application of a unique derivative, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine , as a reactive molecular probe for cellular imaging. While direct literature on this specific compound's application as a probe is nascent, its chemical architecture—featuring a latent aldehyde in the form of a dimethoxymethyl acetal—presents a compelling opportunity for the development of novel sensing strategies. This document provides a comprehensive overview of its proposed mechanism of action, detailed protocols for its characterization and application in live-cell imaging, and a framework for data interpretation, grounded in the established principles of the broader pyrazolo[1,5-a]pyrimidine class of fluorophores.[4][5]
Core Principles and Proposed Mechanism of Action
The utility of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine as a molecular probe is predicated on the strategic placement of the dimethoxymethyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core. This acetal serves as a protecting group for the corresponding aldehyde. It is proposed that under specific cellular conditions, such as the acidic environment of lysosomes or the presence of certain enzymes, the acetal will hydrolyze to unveil a reactive aldehyde moiety. This transformation is designed to induce a change in the fluorophore's photophysical properties, enabling the detection of the triggering stimulus.
The fluorescence of pyrazolo[1,5-a]pyrimidine derivatives is often governed by intramolecular charge transfer (ICT) processes.[1] The electronic nature of substituents on the heterocyclic core significantly influences the absorption and emission characteristics.[4][5] The conversion of the electron-donating dimethoxymethyl group to a more electron-withdrawing aldehyde group is hypothesized to alter the ICT state, leading to a detectable change in fluorescence intensity or a spectral shift. This "turn-on" or ratiometric response forms the basis of its application as a molecular sensor.
Caption: General workflow for the synthesis and purification of the molecular probe.
Physicochemical and Photophysical Characterization
Prior to biological application, a thorough characterization of the probe is essential.
| Property | Analytical Method | Expected Outcome |
| Chemical Identity | 1H NMR, 13C NMR, HRMS | Confirmation of the chemical structure and purity. [6] |
| Purity | HPLC | Determination of sample purity, which should ideally be >95%. |
| Solubility | Visual inspection, UV-Vis | Assessment of solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare stock solutions. |
| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Determination of absorption and emission maxima, molar extinction coefficient (ε), and fluorescence quantum yield (Φ) in different solvents and at various pH values to assess environmental sensitivity. [4][5] |
| Photostability | Time-course fluorescence measurement | Evaluation of the probe's resistance to photobleaching upon prolonged exposure to excitation light. |
| pH Stability of Acetal | HPLC or NMR over time | Assessment of the stability of the dimethoxymethyl group at different pH values (e.g., 4.0, 7.4, 9.0) to determine the conditions under which hydrolysis occurs. |
Application Protocols
The following protocols are designed to investigate the utility of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine as a reactive probe in a cellular context.
Protocol 1: In Vitro Characterization of the Probe's Response to pH
Objective: To determine if the probe exhibits a pH-dependent fluorescence response due to the hydrolysis of the dimethoxymethyl group.
Materials:
-
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
-
DMSO (spectroscopic grade)
-
A series of buffers with pH ranging from 3.0 to 8.0 (e.g., citrate, phosphate, and borate buffers)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Incubate the solutions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for potential hydrolysis.
-
Measure the fluorescence emission spectrum of each sample, using an excitation wavelength determined from the absorption maximum.
-
Plot fluorescence intensity at the emission maximum as a function of pH and time.
Expected Results: A significant increase in fluorescence intensity should be observed at lower pH values over time, corresponding to the acid-catalyzed hydrolysis of the acetal to the more fluorescent aldehyde.
Protocol 2: Live-Cell Imaging of Acidic Organelles
Objective: To visualize acidic organelles, such as lysosomes, in living cells using the pH-sensitive nature of the probe.
Materials:
-
HeLa or other suitable adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine stock solution (1 mM in DMSO)
-
LysoTracker™ Red (or other lysosomal marker) for co-localization
-
Confocal laser scanning microscope
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a working solution of the probe by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO2 incubator.
-
(Optional for co-localization) In the last 15-30 minutes of incubation, add LysoTracker™ Red to the medium according to the manufacturer's instructions.
-
Remove the loading medium and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium or live-cell imaging buffer to the cells.
-
Image the cells using a confocal microscope. Use an appropriate laser line for excitation (e.g., 405 nm) and collect the emission in a suitable range (e.g., 420-550 nm). If using a co-stain, use sequential scanning to avoid bleed-through.
Data Analysis:
-
Analyze the images for punctate intracellular fluorescence, which is characteristic of organelle staining.
-
If co-localization was performed, merge the channels to determine the degree of overlap between the probe's signal and the LysoTracker™ signal. A high degree of co-localization would support the hypothesis that the probe is activated in the acidic environment of lysosomes.
Caption: Experimental workflow for live-cell imaging with the molecular probe.
Protocol 3: Assessment of Cytotoxicity
Objective: To determine the concentration range over which the probe is non-toxic to cells.
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
96-well plates
-
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine stock solution
-
MTT or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Prepare serial dilutions of the probe in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with DMSO) and an untreated control.
-
Replace the medium in the wells with the probe-containing medium.
-
Incubate the plate for a period relevant to the imaging experiments (e.g., 24 hours).
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).
-
Calculate cell viability as a percentage of the untreated control.
Expected Results: A dose-response curve will be generated, from which the CC50 (half-maximal cytotoxic concentration) can be determined. For imaging applications, it is crucial to use the probe at concentrations well below its CC50 value.
Potential Applications and Future Directions
The unique design of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine opens up several exciting avenues for research:
-
Sensing Acidic Organelles: As detailed in Protocol 2, this probe has the potential to be a valuable tool for studying the dynamics of lysosomes and other acidic compartments in health and disease.
-
Enzyme-Activated Probing: The acetal linkage could potentially be cleaved by specific enzymes. Future work could involve screening for enzymatic activities that can unmask the aldehyde, thereby creating a highly specific enzyme sensor.
-
Pro-drug Development: The pyrazolo[1,5-a]pyrimidine core is a known pharmacophore in various therapeutic areas, including as kinase inhibitors and anticancer agents. [7][8][9]The dimethoxymethyl group could serve as a targeting or controlled-release moiety, releasing the active aldehyde-containing drug in specific microenvironments.
-
Covalent Labeling of Biomolecules: The unmasked aldehyde can react with nucleophilic residues on proteins (e.g., lysine), enabling covalent labeling and visualization of specific cellular structures or protein populations.
References
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40477-40486. Available from: [Link]
-
Rammohan, A., et al. (2025). A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. Available from: [Link]
-
Agbabiam, S. T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Ge, J-F., et al. (2021). A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications, 57(96), 12995-12998. Available from: [Link]
-
Cieplik, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(23), 7243. Available from: [Link]
-
Agbabiam, S. T., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Available from: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40477-40486. Available from: [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available from: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. Available from: [Link]
-
Lindsley, C. W., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(4), 673-684. Available from: [Link]
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. Available from: [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3488. Available from: [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2686. Available from: [Link]
-
Gonzalez, J., et al. (2022). Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. European Journal of Medicinal Chemistry Reports, 4, 100028. Available from: [Link]
-
Liu, B., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 15(12), 8866-8878. Available from: [Link]
-
Peterson, M. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Available from: [Link]
-
Zhang, S., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 277, 116761. Available from: [Link]
-
Paddock, S. W. (Ed.). (2011). Live Cell Imaging: Methods and Protocols. Methods in Molecular Biology. Available from: [Link]
-
Deleidi, M., & Perez, M. J. (2023). Live-cell imaging. protocols.io. Available from: [Link]
-
Hassan, A. S., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Application Note: Analytical Methods for the Quantification of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Synthetic Reaction Mixtures, Bulk Intermediates, and Active Pharmaceutical Ingredients (APIs)
Introduction & Scientific Context
The pyrazolo[1,5-a]pyrimidine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Molecules bearing this core exhibit profound biological activities, serving as potent inhibitors of critical protein kinases (e.g., TRKA, CK2, IRAK4, CDK2) and as high-affinity ligands for central nervous system receptors (e.g., the anxiolytic drug Zaleplon)[1][2].
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS: 930395-98-5; MW: 193.2 g/mol ) is a highly versatile building block used in the synthesis of these advanced therapeutics[3]. The dimethoxymethyl moiety functions as a robust acetal-protected aldehyde. This protection allows the pyrazolo-pyrimidine core to withstand aggressive nucleophilic or basic reaction conditions during structural elaboration. Once the core is functionalized, mild acidic hydrolysis unveils the reactive 7-formyl group for further derivatization.
Accurate quantification of this intermediate is critical for:
-
Process Chemistry: Monitoring reaction kinetics, conversion rates, and isolated yields.
-
Quality Control (QC): Certifying the purity of the bulk intermediate prior to downstream API synthesis.
-
Trace Analysis: Quantifying unreacted residual intermediate (as a potential genotoxic or structurally alerting impurity) in the final API.
Fig 1: Synthetic integration of the pyrazolo[1,5-a]pyrimidine intermediate in drug discovery.
Analytical Strategy & Causality (E-E-A-T)
To establish a self-validating analytical system, the methodologies must account for the specific physicochemical properties of the analyte.
-
Stationary Phase Selection: The pyrazolo[1,5-a]pyrimidine core contains multiple basic nitrogen atoms with lone pairs that can interact with residual acidic silanols on traditional silica columns, leading to severe peak tailing. To prevent this, we utilize a sterically protected, densely end-capped C18 column (e.g., Waters XBridge or Phenomenex Luna)[4][5].
-
Mobile Phase & Acetal Stability: The dimethoxymethyl group is an acetal. Prolonged exposure to strong aqueous acids will cause artifactual hydrolysis to the corresponding aldehyde during sample preparation or analysis. Therefore, the HPLC-UV method utilizes a near-neutral buffered mobile phase (10 mM Ammonium Acetate). For LC-MS/MS, a very dilute acid (0.1% Formic Acid) is used to ensure efficient protonation for positive electrospray ionization (ESI+) without causing on-column degradation during the short chromatographic run[4][6].
-
Detection Modalities: The highly conjugated fused bicyclic system exhibits a strong π-π* transition, making UV detection at 240 nm optimal for bulk purity assays[7][8]. For trace impurity tracking in biological matrices or final APIs, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity and specificity.
Experimental Protocols
Protocol A: HPLC-UV Method for Bulk Purity and Reaction Monitoring
This method is designed for high-throughput monitoring of synthetic workflows and determining the weight-assay purity of the bulk intermediate.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine sample.
-
Dissolution: Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Expert Insight: Avoid aqueous acidic diluents to prevent premature acetal cleavage.
-
Working Solution: Dilute the stock solution 1:10 with Mobile Phase A to achieve a final concentration of 100 µg/mL. Vortex for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
-
Execution: Inject 5 µL into the HPLC system using the parameters outlined in Table 1.
Protocol B: LC-MS/MS Method for Trace Quantification
This method is utilized when the intermediate must be quantified as a trace impurity (< 0.1%) within a downstream API or during pharmacokinetic profiling.
Step-by-Step Methodology:
-
Matrix Preparation: Weigh 50.0 mg of the final API and dissolve in 5.0 mL of Methanol (Matrix Stock).
-
Spiking/Calibration: Prepare a calibration curve of the intermediate ranging from 0.1 ng/mL to 100 ng/mL in 50% Methanol/Water.
-
Extraction (If applicable): If extracting from plasma, add 100 µL of plasma to 300 µL of cold Acetonitrile (containing an internal standard, e.g., Estazolam) to precipitate proteins. Centrifuge at 15,000 rpm for 10 minutes at 4°C[8][9].
-
Supernatant Collection: Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Execution: Inject 2 µL into the LC-MS/MS system using the parameters outlined in Table 2.
Fig 2: Decision matrix and workflow for pyrazolo[1,5-a]pyrimidine quantification.
Data Presentation & Method Specifications
Table 1: HPLC-UV Chromatographic Conditions (Bulk Analysis)
| Parameter | Specification |
| Column | XBridge C18, 150 × 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Milli-Q Water (pH ~6.8) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (UV/PDA) |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10% → 90% B; 10-12 min: 90% B; 12.1-15 min: 10% B |
Table 2: LC-MS/MS Parameters (Trace Analysis)
| Parameter | Specification |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400 °C |
| Mobile Phase | A: 0.1% Formic Acid in H₂O / B: 0.1% Formic Acid in ACN |
| Precursor Ion [M+H]+ | m/z 194.1 |
| Product Ions (MRM) | m/z 162.1 (Loss of Methanol); m/z 134.1 (Core fragment) |
| Collision Energy | 15 eV (Quantifier), 25 eV (Qualifier) |
Table 3: Method Validation Summary
Validation parameters are benchmarked against ICH Q2(R2) guidelines, demonstrating the self-validating robustness of the protocols for pyrazolo-pyrimidine derivatives[4][7].
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1.0 – 150.0 µg/mL | 0.1 – 100.0 ng/mL |
| Correlation Coefficient ( R2 ) | > 0.9995 | > 0.9991 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.10 ng/mL |
| Intra-day Precision (%RSD) | < 1.0% (n=6) | < 3.5% (n=6) |
| Inter-day Precision (%RSD) | < 1.5% (n=12) | < 5.0% (n=12) |
| Accuracy / Recovery | 98.5% – 101.2% | 92.0% – 105.5% |
References
-
Thoreauchem. "7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-930395-98-5." Thoreauchem Product Detail. Available at: [Link]
-
MDPI Pharmaceuticals. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Pharmaceuticals, 2024. Available at: [Link]
-
National Institutes of Health (PMC). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." NIH PubMed Central. Available at:[Link]
-
National Institutes of Health (PubMed). "Development and validation of a high-performance liquid chromatography-electrospray ionization-mass spectrometry assay for the determination of zaleplon in human plasma." PubMed. Available at:[Link]
-
Journal of Chemical and Pharmaceutical Research (JOCPR). "Estimation of zaleplon by a new RP-HPLC method." JOCPR. Available at:[Link]
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Development and validation of a high-performance liquid chromatography-electrospray ionization-mass spectrometry assay for the determination of zaleplon in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. WO2011006074A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Utilizing 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine in Fragment-Based Drug Design (FBDD)
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality, functionalized starting points is the most critical determinant of a campaign's success. 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine represents a highly versatile, dual-action fragment building block. It combines a privileged, target-agnostic pharmacophore (the pyrazolo[1,5-a]pyrimidine core) with a latent electrophilic handle (the dimethoxymethyl acetal).
This application note details the mechanistic rationale for employing this specific fragment, focusing on its utility in targeting kinase hinge regions[1] and its seamless integration into Dynamic Combinatorial Chemistry (DCC) and high-throughput fragment growing workflows via reversible covalent screening[2].
Mechanistic Rationale: The Anatomy of the Fragment
As a Senior Application Scientist, I approach fragment selection not merely by molecular weight, but by the specific vector trajectories and binding causality a molecule offers.
The Core: Pyrazolo[1,5-a]pyrimidine as a Hinge Binder
The pyrazolo[1,5-a]pyrimidine scaffold is a well-documented bioisostere of the adenine ring of ATP[3]. It is considered a "privileged scaffold" in medicinal chemistry, frequently utilized to anchor inhibitors into the highly conserved hinge region of kinases (such as RET, CK2, and BRAF)[1][4], as well as non-kinase targets like DPP-4[5].
-
Binding Causality: The nitrogen atoms within the pyrimidine and pyrazole rings act as potent hydrogen bond acceptors. When positioned in a kinase active site, they form critical, high-affinity hydrogen bonds with the backbone amides of the hinge region (e.g., Val116 in CK2 or Val504 in RET)[1][4].
The Substituent: Dimethoxymethyl as a Latent Aldehyde
Why use the 7-(dimethoxymethyl) acetal rather than purchasing the free 7-formyl (aldehyde) derivative directly?
-
Stability & PAINS Avoidance: Free aldehydes are prone to oxidation (forming carboxylic acids) and self-condensation during long-term storage in DMSO libraries. This degradation leads to Pan-Assay Interference Compounds (PAINS) in primary screens. The acetal completely masks this reactivity, ensuring a pristine, stable fragment for non-covalent primary screening (e.g., X-ray soaking or NMR)[2].
-
Reversible Covalent Trapping: Upon mild acidic deprotection, the acetal yields a highly reactive 7-formyl group. Aldehydes are premier reversible covalent warheads. They react with non-catalytic or catalytic lysine residues in the target's binding pocket to form a reversible imine (Schiff base)[6]. This dramatically increases the residence time and Ligand Efficiency (LE) of the fragment without the toxicity risks associated with irreversible Michael acceptors[7].
Caption: Mechanistic synergy of hinge-binding and reversible covalent lysine trapping.
FBDD Workflow & Experimental Protocols
The following protocols are designed as self-validating systems . Every experimental choice includes a built-in control to ensure that observed affinities are target-specific and mechanistically sound.
Caption: FBDD workflow from stable acetal fragment to optimized lead compound.
Protocol 1: In Situ Deprotection and Reversible Covalent Screening via SPR
This protocol validates whether the 7-formyl derivative successfully forms a reversible imine with a target lysine residue, utilizing Surface Plasmon Resonance (SPR).
Step-by-Step Methodology:
-
In Situ Deprotection: Dissolve 10 mM of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine in THF. Add 0.1 M aqueous HCl (1:1 v/v) and stir at room temperature for 2 hours. Neutralize with saturated NaHCO3, extract with EtOAc, dry over MgSO4, and concentrate to yield the 7-formyl intermediate. Resuspend in 100% DMSO at a 50 mM stock concentration.
-
SPR Sensor Chip Preparation (The Self-Validating Control):
-
Channel 1 (Reference): Blank.
-
Channel 2 (Active): Immobilize Wild-Type (WT) target kinase (containing the active-site Lysine).
-
Channel 3 (Control): Immobilize a mutant target kinase where the critical Lysine is mutated to Alanine (Lys → Ala).
-
-
Fragment Injection: Dilute the 7-formyl stock into SPR running buffer (e.g., PBS-P+ with 2% DMSO) to a concentration series (10 µM to 500 µM). Inject over all channels at a flow rate of 30 µL/min.
-
Data Analysis & Causality:
-
WT Channel: A successful reversible covalent bond will exhibit a slower dissociation phase ( koff ) compared to standard non-covalent fragments[6].
-
Mutant Channel: The Lys → Ala mutant should show a rapid, square-wave sensorgram typical of purely non-covalent hinge binding, confirming that the extended residence time in the WT is strictly due to the targeted imine formation.
-
Protocol 2: High-Throughput Fragment Growing via Reductive Amination
Once the hinge-binding pose is confirmed (often via X-ray crystallography[8]), the aldehyde becomes a synthetic pivot point to rapidly grow the fragment into adjacent solvent-exposed regions.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, dispense 50 µL of a diverse library of primary and secondary amines (10 mM in DCE/MeOH 1:1) into individual wells.
-
Imine Formation: Add 50 µL of the deprotected 7-formyl-2-methylpyrazolo[1,5-a]pyrimidine (10 mM in DCE) to each well. Add a catalytic amount of acetic acid (1% v/v). Incubate at room temperature for 4 hours to allow Schiff base formation.
-
Reduction: Add 2.0 equivalents of Sodium Triacetoxyborohydride (STAB) to each well. Seal and shake overnight at room temperature.
-
Direct-to-Biology Quench: Because reductive amination is highly robust and water-tolerant, the crude reaction mixtures can often be diluted directly into biochemical assay buffers (e.g., FRET-based kinase assays) without HPLC purification for initial hit identification.
-
Causality: This rapid analoging precisely probes the vector pointing away from the C7 position of the pyrazolo[1,5-a]pyrimidine core, optimizing interactions with the ribose-binding pocket or solvent channel to drive the transition from a millimolar fragment to a nanomolar lead[8].
Quantitative Data Presentation
The table below summarizes the typical progression of physicochemical and binding metrics when utilizing this fragment in a kinase-targeting FBDD campaign. Notice the dramatic increase in Ligand Efficiency (LE) upon unmasking the aldehyde, and the subsequent optimization of affinity via fragment growing.
| Compound State | MW (Da) | ClogP | Primary Interaction Mechanism | Target Affinity ( Kd / IC50 ) | Ligand Efficiency (LE)* |
| Acetal (Masked Fragment) | 193.2 | 1.2 | Non-covalent H-bond (Hinge) | > 200 µM | ~0.26 |
| Aldehyde (Deprotected) | 147.1 | 0.8 | H-bond + Reversible Imine (Lys) | 5 - 15 µM | ~0.48 |
| Grown Lead (Amine) | ~350.0 | 2.5 | Hinge + Imine + Hydrophobic | < 50 nM | >0.35 |
*Ligand Efficiency (LE) is calculated as ΔG/Nheavy , where a value > 0.3 is considered excellent for lead generation.
References
-
Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. Eur J Med Chem. 2020.[5] [Link]
-
Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase. ACS Med Chem Lett. 2014.[8][Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals (Basel). 2021.[2][Link]
-
Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025.[7][Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. 2020.[1][Link]
-
Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. 2020.[4][Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. 2020.[3][Link]
-
Beyond Picomolar Affinities: Quantitative Aspects of Noncovalent and Covalent Binding of Drugs to Proteins. Journal of Medicinal Chemistry. 2021.[6][Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Fragment-Based Discovery of Type I Inhibitors of Maternal Embryonic Leucine Zipper Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Overview of the Synthesis
The standard synthesis of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the cyclocondensation of 3-amino-5-methylpyrazole with a suitable three-carbon building block. The most common and practical precursor for the C5, C6, and C7 atoms of the pyrimidine ring is 1,1,3,3-tetramethoxypropane. This reaction is typically acid-catalyzed, leading to the in-situ formation of malondialdehyde, which then reacts with the aminopyrazole.[1][2][3]
The overall reaction scheme is as follows:
Caption: General synthesis of the target molecule.
While this reaction appears straightforward, several potential side reactions can occur, leading to impurities and reduced yields. This guide will address these issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Problem 1: Low Yield of the Desired Product and Formation of a Major Impurity with a Lower Molecular Weight.
Question: My reaction is showing a low yield of 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, and I'm observing a significant amount of a byproduct that appears to be the corresponding aldehyde. What is happening and how can I prevent it?
Answer:
This is the most common side reaction in this synthesis and is due to the acid-catalyzed hydrolysis of the dimethoxymethyl acetal group. The acidic conditions required for the cyclocondensation can also promote the cleavage of the acetal, leading to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde.[2]
Mechanism of Side Reaction:
Caption: Hydrolysis of the dimethoxymethyl group.
Troubleshooting Steps:
-
Control Acidity: The key is to use the minimum amount of acid catalyst necessary to promote the cyclocondensation without causing excessive hydrolysis. A screening of acid catalysts (e.g., p-toluenesulfonic acid, acetic acid) and their concentrations is recommended.
-
Anhydrous Conditions: Ensure your reagents and solvent are as dry as possible. The presence of water will drive the hydrolysis of the acetal. Using a Dean-Stark trap to remove water formed during the reaction can be beneficial.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times and high temperatures can increase the extent of hydrolysis. Aim for the shortest reaction time and lowest temperature that provides a reasonable conversion to the desired product.
-
Alternative Reagents: While 1,1,3,3-tetramethoxypropane is common, consider using a less hydrolysis-prone precursor if the problem persists, although this may require significant route development.
Experimental Protocol for Minimizing Hydrolysis:
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Slowly add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise over 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst and prevent further hydrolysis during workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Formation of Isomeric Products.
Question: I am concerned about the potential formation of regioisomers. How can I ensure that I am forming the 2,7-disubstituted pyrazolo[1,5-a]pyrimidine and not other isomers?
Answer:
The reaction of 3-amino-5-methylpyrazole with a symmetrical C3-synthon like malondialdehyde (generated from 1,1,3,3-tetramethoxypropane) is generally regioselective, leading to the desired 2,7-disubstituted product.[4][5] This is because the initial condensation typically occurs between the more nucleophilic exocyclic amino group of the pyrazole and one of the aldehyde groups, followed by cyclization of the endocyclic nitrogen onto the second aldehyde group.
However, under certain conditions, particularly with prolonged reaction times or in the presence of strong acids, isomerization or side reactions leading to other pyrazolo[1,5-a]pyrimidine isomers could theoretically occur, though they are less common in this specific reaction. The primary concern for isomeric impurities usually arises when using unsymmetrical β-dicarbonyl compounds.
Confirmation of Regiochemistry:
The most reliable method for confirming the structure of your product is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
-
HMBC: Look for correlations between the C2-methyl protons and the C2 and C3 carbons of the pyrazolo[1,5-a]pyrimidine core, and between the C7-methine proton and the C6 and C7a carbons.
-
NOESY: Observe for through-space correlations between the C2-methyl protons and the H3 proton, and between the C7-methine proton and the H6 proton.
Problem 3: Difficult Purification of the Final Product.
Question: I am having trouble purifying my 7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine. The aldehyde impurity is difficult to separate by column chromatography. What can I do?
Answer:
The aldehyde byproduct is often more polar than the desired acetal, but their close Rf values can make separation challenging.
Purification Strategies:
-
Column Chromatography Optimization:
-
Deactivation of Silica Gel: Pyrazolo[1,5-a]pyrimidines can be sensitive to acidic silica gel, which can cause streaking and decomposition on the column. It is highly recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%).[6]
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column can improve resolution.
-
-
Chemical Purification (for removing aldehyde impurity):
-
If the aldehyde is a major impurity, you can selectively react it. A gentle method is to form a bisulfite adduct by stirring the crude product in a saturated aqueous solution of sodium bisulfite. The ionic adduct will move to the aqueous phase, while the desired acetal remains in the organic phase. This should be followed by a standard workup and final purification by column chromatography.
-
Optimized Column Chromatography Protocol:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
-
Pack the column with the slurry.
-
Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting eluent, gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
III. Summary of Key Parameters for Synthesis
| Parameter | Recommended Condition | Rationale |
| Catalyst | Catalytic p-toluenesulfonic acid or glacial acetic acid | To facilitate the cyclocondensation reaction.[7][8] |
| Solvent | Anhydrous toluene or ethanol | Toluene allows for azeotropic removal of water. Ethanol is a common solvent for these reactions. |
| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours (monitor by TLC) | To ensure completion of the reaction while minimizing side product formation. |
| Workup | Mild basic quench (e.g., NaHCO3) | To neutralize the acid catalyst and prevent hydrolysis of the acetal during purification. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst for the reaction? A1: Yes, other acid catalysts such as sulfuric acid or Lewis acids can be used. However, stronger acids may increase the rate of acetal hydrolysis. It is advisable to start with a milder acid like acetic acid or a catalytic amount of p-toluenesulfonic acid and optimize from there.[7]
Q2: My starting material, 3-amino-5-methylpyrazole, is not very pure. Will this affect the reaction? A2: Yes, impurities in the starting material can lead to the formation of byproducts and make purification more difficult. It is recommended to use 3-amino-5-methylpyrazole of high purity. If necessary, it can be purified by recrystallization or distillation.[9]
Q3: Is it possible to perform this reaction under microwave irradiation? A3: Microwave-assisted synthesis can be a very effective method for preparing pyrazolo[1,5-a]pyrimidines, often leading to shorter reaction times and improved yields.[10] If you have access to a microwave reactor, it is worth exploring this option. You may need to adjust the solvent and reaction time accordingly.
Q4: What is the expected yield for this reaction? A4: With optimized conditions, yields for the synthesis of pyrazolo[1,5-a]pyrimidines can range from good to excellent, typically in the range of 60-90%.[7][8] However, yields can be lower if side reactions, such as hydrolysis of the acetal, are significant.
V. References
-
BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from BenchChem website.
-
Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2025, December 22). PMC.
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (n.d.). ResearchGate.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC.
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021, May 26). ACS Publications.
-
Pyrazolo[1,5-a][6][11][12]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008, February 22). SciSpace.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC.
-
Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. (2016, October 17). ACS Publications.
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19). MDPI.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI.
-
synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (2006, December 24). The Journal of Organic Chemistry.
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019, May 6). Taylor & Francis.
-
1,1,3,3-Tetramethoxypropane. (n.d.). Benchchem.
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica.
-
1,1,3,3-Tetramethoxypropane 99 102-52-3. (n.d.). Sigma-Aldrich.
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate.
-
(PDF) Domino reactions of 3-methyl-5-aminopyrazole with aryl(hetaryl)aldehydes, cyclopentanone, cyclopentan-1,3-dione, and 1,3-indanedione. (n.d.). ResearchGate.
-
1,1,3,3-Tetramethoxypropane. (n.d.). Wikipedia.
-
US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
-
Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP) and the colored pink product resulted from the reaction between thiobarbituric acid (TBA) and MDA. (n.d.). ResearchGate.
-
Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. (2023, October 15). PubMed.
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). RSC Publishing.
-
Propane, 1,1,3,3-tetramethoxy-. (n.d.). NIST WebBook.
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019, February 4). PMC.
-
Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. (2020, March 5). Journal of Organic and Pharmaceutical Chemistry.
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC.
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020, June 28). SciSpace.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,1,3,3-Tetramethoxypropane | 102-52-3 | Benchchem [benchchem.com]
- 3. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 4. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability challenges associated with 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine .
While the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry—frequently utilized in the development of potent kinase inhibitors and anticancer agents[1]—the dimethoxymethyl group at the 7-position introduces a critical vulnerability. This functional group is a dimethyl acetal, which is notoriously sensitive to acidic environments. Failure to account for this chemical reality leads to false negatives, inconsistent IC 50 values, and analytical artifacts.
Below, you will find a mechanistic breakdown of the compound's behavior, troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your assays.
Mechanistic Causality: The "Why" Behind the Instability
Acetals are highly stable under basic and neutral conditions but readily hydrolyze to their corresponding carbonyl compounds (aldehydes or ketones) in the presence of aqueous acid[2]. For 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, exposure to protons ( H+ ) triggers a rapid degradation cascade into 7-formyl-2-methylpyrazolo[1,5-a]pyrimidine and two equivalents of methanol.
The rate-determining step of this cleavage is the formation of a resonance-stabilized oxocarbenium (carboxonium) ion intermediate[2]. Because biological assays often utilize slightly acidic buffers (pH 6.0–6.5) and standard LC-MS mobile phases rely on 0.1% Formic Acid (pH ~2.7), this hydrolysis is the primary culprit behind most reported experimental inconsistencies[3].
Figure 1: Acid-catalyzed hydrolysis pathway of the 7-dimethoxymethyl group into a 7-formyl degradant.
Troubleshooting FAQs
Q1: I am seeing a mass shift of -46 Da in my LC-MS QC runs. Is my compound impure?
A: Not necessarily. This is the classic signature of on-column acetal hydrolysis. Standard LC-MS mobile phases contain 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). The intact dimethoxymethyl group has a mass of 75 Da, while the resulting formyl (aldehyde) group has a mass of 29 Da. The loss of two methoxy groups and the addition of one carbonyl oxygen results in a net loss of 46 Da. Solution: Switch to an alkaline LC-MS method (see Protocol A).
Q2: My biochemical assay IC 50 values are drifting over time (e.g., from 10 nM to 500 nM). What is happening?
A: Your compound is likely degrading in the assay plate. If your assay buffer is even slightly acidic (e.g., pH 6.0–6.5, common for certain kinase or enzymatic assays), the acetal will slowly hydrolyze over the course of a 1- to 4-hour incubation. You are inadvertently testing a mixture of the acetal and the aldehyde degradant. Solution: Verify the pH of your assay buffer. If the enzyme tolerates it, adjust the pH to ≥ 7.4. If an acidic pH is mandatory, minimize pre-incubation times and prepare compound dilutions immediately before use.
Q3: We observe a loss of efficacy in long-term cell-based assays (e.g., 72-hour proliferation assays). Why?
A: In cell-based assays, small molecules often accumulate in lysosomes or endosomes, which are highly acidic compartments (pH 4.5–5.0). At this pH, the acetal will hydrolyze completely within hours. If the resulting aldehyde is inactive against your target, you will see a dramatic drop in efficacy. This is a fundamental pharmacokinetic limitation of the acetal functional group.
Q4: How should I store the compound to prevent spontaneous degradation?
A: Store the dry powder at -20°C in a desiccator. For stock solutions, use strictly anhydrous DMSO . DMSO is highly hygroscopic; if it absorbs atmospheric moisture, dissolved CO2 from the air can form carbonic acid, slightly lowering the pH of the water fraction and causing slow degradation of the acetal over months of freeze-thaw cycles.
Quantitative Data: pH-Dependent Stability
To guide your assay design, the following table summarizes the expected half-life ( t1/2 ) of the compound at various pH levels at 37°C. Note: Hydrolysis follows pseudo-first-order kinetics in buffered solutions.
| Environment / Condition | pH Level | Estimated Half-Life ( t1/2 ) at 37°C | Recommendation |
| Standard LC-MS (0.1% TFA) | ~ 2.0 | < 2 minutes | Avoid. Use alkaline mobile phases. |
| Lysosomal Compartment | ~ 4.5 | ~ 1.5 hours | Account for degradation in cellular assays. |
| Slightly Acidic Assay Buffer | ~ 6.0 | ~ 12 - 18 hours | Prepare dilutions freshly; avoid long pre-incubations. |
| Physiological Blood/Cytosol | ~ 7.4 | > 14 days | Stable for standard in vitro assay durations. |
| Alkaline LC-MS (NH 4 HCO 3 ) | ~ 8.0 | Indefinite | Ideal for analytical QC and purification. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. By running the controls as described, you can definitively prove whether assay failure is due to compound instability or biological inactivity.
Protocol A: Acid-Free LC-MS Analytical Method
Purpose: To accurately determine the purity of the compound without inducing artificial on-column degradation.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4HCO3 ) in LC-MS grade water. Adjust to pH 8.0 using dilute ammonia if necessary.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge C18).
-
Sample Preparation: Dilute the compound stock in a 50:50 mixture of Mobile Phase A and B. Do not use standard diluents containing FA or TFA.
-
Validation Step: Inject the sample. The parent mass [M+H]+ should be observed intact. As a positive control for degradation, take a 10 μL aliquot of the sample, add 1 μL of 1% TFA, incubate for 5 minutes, and inject. You will observe the complete conversion to the [M−45]+ peak (accounting for the -46 Da shift + proton).
Protocol B: Kinetic Stability Profiling in Assay Buffers
Purpose: To determine if your specific biochemical assay buffer is compromising the compound before the assay is complete.
-
Buffer Preparation: Prepare your exact assay buffer (including all salts, DTT, and detergents, but omitting the enzyme/protein).
-
Spiking: Spike the compound into the buffer to a final concentration of 10 μM (ensure final DMSO concentration is ≤ 1%).
-
Incubation & Sampling: Incubate the mixture at the assay temperature (e.g., 25°C or 37°C). Extract 50 μL aliquots at t=0,30,60,120, and 240 minutes.
-
Quenching: Immediately quench each aliquot by mixing it 1:1 with cold Acetonitrile containing an internal standard.
-
Analysis: Analyze the samples using Protocol A . Plot the AUC (Area Under the Curve) of the intact parent peak versus time to calculate the exact t1/2 in your specific assay environment.
Figure 2: Decision tree for troubleshooting assay inconsistencies related to acetal instability.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH). Available at:[Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health (NIH). Available at:[Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. Available at:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Spectral Troubleshooting for 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Welcome to the Application Scientist Support Center. Interpreting the spectral data of functionalized pyrazolo[1,5-a]pyrimidines can be highly challenging due to the delicate interplay between the electron-deficient fused bicyclic core and highly labile side-chain substituents.
This guide is engineered for researchers and drug development professionals experiencing ambiguous readouts during the structural characterization of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine . Below, we address the most critical failure modes in NMR and MS analyses, explaining the mechanistic causality behind these anomalies and providing self-validating protocols to ensure absolute data integrity.
Module 1: Nuclear Magnetic Resonance (NMR) Discrepancies
Q: Why does my 1 H NMR spectrum in CDCl 3 show unexpected peaks around 10.0 ppm and a complex mixture of signals, despite high sample purity?
The Causality: The dimethoxymethyl group at the C7 position is an acetal. Chloroform-d (CDCl 3 ) is notorious for accumulating trace amounts of deuterium chloride (DCl) over time due to photolytic and oxidative degradation. This mildly acidic environment acts as a catalyst, triggering the rapid hydrolysis of your acetal into the corresponding 7-formyl derivative (an aldehyde)[1]. The unexpected peak at ~10.0 ppm is the highly deshielded aldehyde proton. You are observing a real-time degradation mixture of the intact acetal, a hemiacetal intermediate, and the final aldehyde product.
Protocol: Self-Validating NMR Preparation for Acid-Sensitive Acetals
To prevent in-situ degradation and validate the integrity of your sample, execute the following workflow:
-
Solvent Substitution: Immediately switch your NMR solvent from CDCl 3 to a non-acidic alternative such as DMSO-d 6 or Benzene-d 6 , provided your compound exhibits sufficient solubility.
-
CDCl 3 Neutralization (If CDCl 3 is mandatory): Pack a glass pipette with a 2 cm plug of basic alumina (Brockmann Grade I). Elute your CDCl 3 directly through this plug into the NMR tube to strip out residual DCl.
-
Real-Time Validation: Acquire a 1 H NMR spectrum immediately after dissolution. Monitor the diagnostic acetal methine proton (-CH) at ~5.5 ppm. If this peak diminishes while a peak at ~10.0 ppm grows over subsequent scans, acid-catalyzed hydrolysis is still occurring.
-
Storage: Store your neutralized CDCl 3 over a small piece of silver foil to scavenge free radicals and prevent future phosgene/DCl formation.
Caption: Logical workflow for mitigating acid-catalyzed acetal hydrolysis during NMR sample preparation.
Module 2: Mass Spectrometry (MS) Fragmentation Anomalies
Q: In my Electron Impact (EI) mass spectrum, the expected molecular ion (m/z 207) is completely absent. Instead, the base peak is at m/z 176. Is my synthesized compound incorrect?
The Causality: Your compound is likely correct. Acetals are inherently unstable under hard ionization conditions like 70 eV Electron Impact (EI)[2]. The radical cation formed during initial ionization possesses excess internal energy, driving rapid α -cleavage. The dimethoxymethyl group at C7 will readily eject a methoxy radical ( ⋅OCH3 , -31 Da) to form a highly resonance-stabilized oxonium ion at m/z 176. Furthermore, the loss of a neutral methanol molecule ( −CH3OH , -32 Da) frequently occurs, yielding a peak at m/z 175. Because these fragmentation pathways are so energetically favorable, the intact molecular ion [M] +⋅ is often negligible or entirely absent[2].
Protocol: Self-Validating MS Workflow for Acetals
To confidently detect the intact mass of your compound, transition to a softer analytical approach:
-
Switch Ionization Source: Abandon EI and utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Mobile Phase Optimization: Ensure your LC mobile phase is slightly basic or neutral (e.g., 10 mM ammonium formate) rather than highly acidic (avoid 0.1% Formic Acid or TFA) to prevent in-source hydrolysis of the acetal before it reaches the detector.
-
Adduct Analysis: Scan for the protonated molecule [M+H] + at m/z 208. Additionally, look for the sodium adduct [M+Na] + at m/z 230, which is highly diagnostic for intact oxygen-rich functional groups like acetals.
-
MS/MS Confirmation: Isolate the m/z 208 precursor ion and apply a low collision energy (CE 10-15 eV). The primary neutral loss should be 32 Da (methanol), generating a fragment at m/z 176. This specific neutral loss is the definitive fingerprint of a dimethoxymethyl group.
Caption: Divergent mass spectrometry fragmentation pathways of acetals under EI vs. ESI conditions.
Module 3: Structural Verification of the Pyrazolo[1,5-a]pyrimidine Core
Q: How can I definitively assign the ring protons (H-3, H-5, H-6) and distinguish the C2-methyl from the methoxy groups in the 1 H NMR spectrum?
The Causality: The pyrazolo[1,5-a]pyrimidine system is a highly delocalized, electron-deficient bicyclic core[3]. The bridgehead nitrogen (N4) exerts a powerful anisotropic and electron-withdrawing effect that dictates the chemical shifts of the attached pyrimidine ring.
-
H-5 is positioned adjacent to the bridgehead nitrogen, experiencing maximum deshielding, pushing it far downfield (typically >8.5 ppm).
-
H-6 is less deshielded and couples exclusively with H-5, appearing as a doublet.
-
H-3 resides on the relatively electron-rich pyrazole ring and appears as an isolated singlet.
-
Aliphatic differentiation: The C2-methyl is attached to an aromatic carbon (~2.5 ppm), whereas the two methoxy groups of the acetal are directly bonded to highly electronegative oxygen atoms, shifting them significantly downfield (~3.4 ppm).
Data Presentation: Expected 1 H NMR Assignments
Note: Exact shifts will vary slightly depending on the chosen non-acidic solvent (e.g., DMSO-d 6 ).
| Proton Position | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Diagnostic Feature |
| H-5 | 8.50 – 8.80 | Doublet (d) | 1H | ~ 7.0 | Most downfield; deshielded by bridgehead N4 |
| H-6 | 7.00 – 7.40 | Doublet (d) | 1H | ~ 7.0 | Couples exclusively with H-5 |
| H-3 | 6.40 – 6.70 | Singlet (s) | 1H | N/A | Isolated pyrazole ring proton |
| -CH (Acetal) | 5.40 – 5.80 | Singlet (s) | 1H | N/A | Highly diagnostic for the intact acetal |
| -OCH 3 (Acetal) | 3.30 – 3.50 | Singlet (s) | 6H | N/A | Six equivalent protons; shifted by oxygen |
| C2-CH 3 | 2.40 – 2.60 | Singlet (s) | 3H | N/A | Allylic/aromatic methyl |
Protocol: 2D NMR Self-Validation for Core Connectivity
To eliminate any ambiguity regarding the regiochemistry of the substituents (e.g., proving the acetal is at C7 and not C5), perform the following 2D NMR workflow:
-
1 H- 13 C HSQC Acquisition: Correlate the protons to their directly attached carbons. The acetal -CH proton (~5.6 ppm) will correlate to an aliphatic carbon uniquely positioned around 100-105 ppm.
-
1 H- 13 C HMBC Acquisition: Map the long-range (2-3 bond) connectivity.
-
The C2-methyl protons (~2.5 ppm) must show strong correlations to the C2 and C3 carbons of the pyrazole ring.
-
Crucially, the acetal -CH proton must show a correlation to the C7 carbon of the pyrimidine ring, unambiguously locking the dimethoxymethyl group at position 7[3].
-
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, 1992.
-
"Mass Spectra of Some Acetals." RSC Publishing.
-
"Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR." Magnetic Resonance in Chemistry, 2012.
Sources
Benchmarking a Novel Pyrazolo[1,5-a]pyrimidine: A Comparative Guide for Preclinical Development
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful and investigational drugs.[1][2] Its versatility allows for a wide range of biological activities, most notably in the realm of kinase inhibition for oncology.[1][3][4] This guide provides a comprehensive framework for benchmarking a novel derivative, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, against established drugs, offering a strategic roadmap for its preclinical evaluation.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation of Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine nucleus is a heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[4] These compounds have been successfully developed as anti-cancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[5][6] A key to their success lies in their ability to mimic the purine core of ATP, enabling them to act as competitive inhibitors of a wide array of protein kinases, which are crucial regulators of cellular signaling that are often dysregulated in diseases like cancer.[3][4]
Marketed drugs such as the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, used in the treatment of NTRK gene fusion-positive cancers, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[5] The structural modifications on this scaffold allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Our focus, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, presents a novel substitution pattern. The 2-methyl group is a common feature in this class, while the 7-(dimethoxymethyl) group offers a unique opportunity for exploring new structure-activity relationships (SAR). Based on the extensive literature on this scaffold, we can hypothesize its potential as a kinase inhibitor, with possible applications in oncology.
Strategic Benchmarking: Selecting the Right Comparators
To effectively evaluate the therapeutic potential of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, a carefully selected panel of known drugs is essential for comparison. Given the prevalence of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, we propose benchmarking against leading drugs in relevant therapeutic areas.
Table 1: Proposed Comparator Drugs for Benchmarking
| Comparator Drug | Therapeutic Class | Primary Target(s) | Rationale for Inclusion |
| Larotrectinib | Anti-cancer | TrkA, TrkB, TrkC | A clinically successful pyrazolo[1,5-a]pyrimidine-based Trk inhibitor. Provides a direct comparison of a key target for this scaffold.[5] |
| Ribociclib | Anti-cancer | CDK4/6 | A highly successful CDK inhibitor. While not a pyrazolo[1,5-a]pyrimidine, it represents a key class of kinase inhibitors in oncology and a potential target for our novel compound.[7] |
| SGI-1776 | Investigational Anti-cancer | Pim-1 Kinase | A first-generation Pim-1 inhibitor with a pyrazolo[1,5-a]pyrimidine core. Provides a benchmark for a different kinase target within the same structural class.[8] |
Experimental Roadmap for Comparative Evaluation
A rigorous, multi-tiered experimental approach is necessary to elucidate the pharmacological profile of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine. The following protocols are designed to be self-validating and provide a clear, comparative dataset.
In Vitro Kinase Inhibition Assays
The initial step is to screen our novel compound against a panel of clinically relevant kinases to identify its primary targets.
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase targets of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine.
-
Methodology:
-
Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) to screen the compound at a fixed concentration (e.g., 1 µM) against a broad range of human kinases.
-
Comparator drugs should be run concurrently as positive controls for their respective targets.
-
Assays are typically based on measuring the remaining kinase activity after incubation with the test compound, often using a radiometric (³³P-ATP) or fluorescence-based method.
-
-
Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. A significant inhibition (e.g., >50%) warrants further investigation.
Protocol 2: IC₅₀ Determination for Lead Targets
-
Objective: To quantify the potency of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine against the identified primary kinase targets.
-
Methodology:
-
Perform dose-response kinase inhibition assays for the "hit" kinases from the initial screen.
-
A serial dilution of the compound is incubated with the target kinase, ATP, and the appropriate substrate.
-
Kinase activity is measured, and the data are plotted as percent inhibition versus compound concentration.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a four-parameter logistic equation.
Cellular Activity and Cytotoxicity Profiling
Demonstrating that in vitro kinase inhibition translates to cellular activity is a critical step.
Protocol 3: Cellular Proliferation and Viability Assays
-
Objective: To assess the anti-proliferative and cytotoxic effects of the compound in relevant cancer cell lines.
-
Methodology:
-
Select a panel of human cancer cell lines based on the identified kinase targets (e.g., for Trk inhibitors, use cell lines with NTRK fusions like KM12).
-
Culture cells in the presence of serial dilutions of the test compound and comparators for a defined period (e.g., 72 hours).
-
Cell viability can be assessed using various methods, such as MTS/MTT assays (metabolic activity), CellTiter-Glo® (ATP levels), or CytoTox-Glo™ (membrane integrity).
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) from the dose-response curves.
In Vivo Efficacy Studies
The ultimate test of a drug candidate's potential is its efficacy in a living organism.
Protocol 4: Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine in a preclinical cancer model.
-
Methodology:
-
Implant human cancer cells (selected from the in vitro studies) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the animals into treatment groups (vehicle control, test compound at various doses, and a positive control comparator drug).
-
Administer the compounds via a clinically relevant route (e.g., oral gavage) on a defined schedule.
-
Monitor tumor volume and animal body weight regularly.
-
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Data Visualization and Interpretation
Clear visualization of comparative data is crucial for decision-making.
Table 2: Hypothetical Comparative Data Summary
| Compound | Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (nM) | In Vivo Tumor Growth Inhibition (%) |
| 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine | TrkA: 15, CDK2: 50 | KM12: 25, A549: 100 | 65% at 50 mg/kg |
| Larotrectinib | TrkA: 5 | KM12: 10 | 80% at 30 mg/kg |
| Ribociclib | CDK4: 10, CDK6: 39 | A549: 50 | 75% at 100 mg/kg |
| SGI-1776 | Pim-1: 7 | K562: 200 | 40% at 100 mg/kg |
Visualizing the Path Forward: Workflows and Pathways
Caption: Preclinical Development Workflow for a Novel Kinase Inhibitor.
Caption: Potential Kinase Targets in Cancer Signaling Pathways.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine represents a promising new chemical entity within this class. The benchmarking strategy outlined in this guide provides a robust framework for its preclinical evaluation. By systematically comparing its in vitro and in vivo activity against established drugs like Larotrectinib and other relevant kinase inhibitors, a clear picture of its therapeutic potential, selectivity, and novelty will emerge. Future work should also focus on comprehensive ADME/Tox profiling to ensure the compound possesses drug-like properties suitable for clinical development.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Structures of several drugs based on pyrazolo[1,5‐a]pyrimidine scaffolds I–VI.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
Introduction: Beyond the Product - A Commitment to Safety and Compliance
As researchers at the forefront of scientific discovery, our work with novel chemical entities like 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 930395-98-5) demands the highest standards of scientific rigor and an unwavering commitment to safety.[1] This compound, built on the pyrazolo[1,5-a]pyrimidine scaffold, belongs to a class of molecules with significant interest in medicinal chemistry for their diverse biological activities, including anti-tumor and kinase-inhibiting properties.[2][3][4] While this biological activity is promising for drug development, it necessitates a conservative and informed approach to waste management.
The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound does not absolve us of responsibility. Instead, it requires us to operate from a position of informed caution. This guide provides a procedural framework for the safe handling and disposal of 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, grounded in federal regulations and best practices for chemical hygiene. Our goal is to empower you, our scientific partners, to manage this research material safely, protecting both your team and the environment.
Section 1: Hazard Assessment - An Inference-Based Approach
In the absence of specific toxicological and environmental fate data for 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine, we must infer potential hazards from its constituent structures and related compounds. This is a cornerstone of responsible chemical handling.
-
Bioactivity and Potential Toxicity: The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" known to be part of many biologically active molecules.[3][5] Derivatives have shown potent cytotoxicity against cancer cell lines. Therefore, it is prudent to handle 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine as a potentially toxic and biologically active agent. All waste generated from its use must be considered hazardous pharmaceutical waste.[6][7]
-
Flammability: The parent pyrimidine ring is classified as a flammable liquid.[8][9][10] While the subject compound is a solid, solutions made with flammable organic solvents will carry a flammability risk.
-
Reactivity: While pyrazolo[1,5-a]pyrimidines are generally stable, they are incompatible with strong oxidizing agents and strong acids.[10][11] Waste streams must be segregated to prevent inadvertent mixing.
Core Directive: Due to the lack of complete hazard data, all waste streams containing 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine must be classified and disposed of as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and institutional policies.[12]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling the compound or its waste, ensure the following PPE is worn. The rationale is to prevent all routes of exposure—dermal, ocular, and inhalation.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of splashing, an impervious apron is recommended.
-
Work Area: All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation risk.[13]
Section 3: Waste Segregation and Collection Protocol
Proper segregation at the point of generation—the satellite accumulation area—is the most critical step in the disposal process.[14][15] It prevents dangerous reactions and ensures compliant disposal.
Step 1: Unused or Expired Solid Compound
-
Container Selection: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable, and chemically compatible container (e.g., amber glass jar).
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" . The label must also include the full chemical name: "7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine" and the approximate quantity.[14]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids and oxidizers.
Step 2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
-
Container Selection: Use a designated hazardous waste bag (e.g., a heavy-duty plastic bag) placed within a rigid, labeled container with a lid.
-
Procedure: All disposable items that have come into direct contact with the solid compound (e.g., gloves, weigh paper, contaminated paper towels) must be placed directly into this waste stream. Do not dispose of these items in the regular trash.[12]
-
Labeling: The outer container must be labeled "HAZARDOUS WASTE - SOLID" and list "7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine" as a contaminant.
Step 3: Contaminated Liquid Waste (Organic Solvents)
-
Container Selection: Use a sealable, chemically compatible (e.g., glass or polyethylene) solvent waste container designated for non-halogenated or halogenated flammable liquid waste, as appropriate for the solvent used.
-
Procedure: Collect all solutions containing the compound in this container. Do not leave a funnel in the container opening.[14] The container must remain closed except when adding waste.
-
Labeling: The container must be labeled "HAZARDOUS WASTE - FLAMMABLE LIQUID" . The label must list the full chemical name and estimated percentage of all components, including the solvents (e.g., "Methanol: ~99%, 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine: ~1%").[14]
Step 4: Contaminated Sharps (Needles, Syringes, Glass Pipettes)
-
Container Selection: Use a designated, puncture-proof sharps container.
-
Procedure: Immediately place any contaminated sharps into the container.
-
Labeling: The sharps container must be labeled as "HAZARDOUS WASTE - SHARPS" and indicate chemical contamination.
Disposal Workflow Diagram
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
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- 15. epa.gov [epa.gov]
Personal protective equipment for handling 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine
As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote memorization of Safety Data Sheets (SDS). We must understand the mechanistic causality behind chemical hazards to design fail-safe operational protocols.
7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine belongs to a privileged class of heterocyclic scaffolds heavily utilized in drug discovery, particularly in the synthesis of kinase inhibitors (e.g., CDK2, TRKA) and corticotropin-releasing factor (hCRF1) antagonists (1)[1]. However, the very structural features that make it biologically active—its nitrogen-rich core and lipophilic side chains—also dictate its hazard profile.
This guide provides the essential, self-validating logistical and safety protocols required for handling this compound.
Hazard Assessment & Mechanistic Causality
To effectively protect yourself, you must understand how the molecule interacts with biological tissues. The pyrazolo[1,5-a]pyrimidine core is a known irritant, while the dimethoxymethyl group enhances the molecule's lipophilicity, increasing its ability to permeate dermal and mucosal barriers.
Table 1: Quantitative & Categorical Hazard Profile
| GHS Hazard Code | Toxicological Description | Mechanistic Causality |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or inhaled | The lipophilic dimethoxymethyl group enhances membrane permeability, facilitating rapid systemic absorption across the stratum corneum and alveolar epithelium (2)[2]. |
| H315 | Causes skin irritation | The nitrogen-rich heterocyclic core acts as a Lewis base, interacting with dermal mucoproteins to trigger acute localized inflammatory responses (3)[3]. |
| H319 | Causes serious eye irritation | High binding affinity of the pyrimidine moiety to the aqueous and lipid layers of ocular tissues causes severe irritation and potential corneal damage (4)[4]. |
| H335 | May cause respiratory irritation | The fine particulate nature of this powder easily aerosolizes. Once inhaled, it deposits in the upper respiratory tract, irritating the mucosal lining (5)[5]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The PPE selection below is engineered to specifically counter the physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives.
Table 2: Required PPE and Selection Rationale
| PPE Category | Specification | Causality / Rationale |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness), double-gloved. | Nitrile provides excellent chemical resistance to heterocyclic bases. Double-gloving is mandatory because the lipophilic side-chain increases dermal penetration risk; the outer glove acts as a sacrificial layer against micro-tears (6)[6]. |
| Eye Protection | Snug-fitting chemical safety goggles (EN166/NIOSH approved). | Standard safety glasses with side shields are inadequate. Goggles prevent aerosolized dust from bypassing the lenses and contacting the highly sensitive ocular mucosa (3)[3]. |
| Respiratory | N95/FFP2 particulate respirator (if outside hood). | Prevents inhalation of fine particulates that trigger H335 respiratory tract irritation. Note: Primary handling must occur in a fume hood, rendering this a secondary precaution (5)[5]. |
| Body Protection | Flame-retardant lab coat (100% cotton) with knit cuffs. | Synthetic fabrics can generate static electricity, which aerosolizes the powder. Knit cuffs prevent the powder from migrating up the forearm (4)[4]. |
Operational Plan: Step-by-Step Handling Protocol
Every procedure must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Step 1: Environmental Isolation
-
Action: Conduct all weighing and transfer operations inside a Class II chemical fume hood.
-
Causality: The compound's low molecular weight and powder morphology make it highly susceptible to becoming airborne. The fume hood provides a negative pressure barrier.
-
Validation Check: Verify the digital airflow monitor reads a face velocity of ≥100 fpm before unsealing the chemical container (2)[2].
Step 2: Static Mitigation & Weighing
-
Action: Discharge static from the weighing boat and spatula using an anti-static gun (e.g., Zerostat). Use a grounded, stainless-steel spatula for transfer.
-
Causality: Heterocyclic powders hold static charges that cause them to violently repel from plastic surfaces, leading to sudden aerosolization and contamination of the balance area.
-
Validation Check: The powder should rest inertly on the spatula and weighing boat without "jumping" or clinging to the vertical walls of the container.
Step 3: Decontamination & Transfer
-
Action: Once weighed, immediately dissolve the compound in your reaction solvent (e.g., DMF, DMSO, or DCM) while still inside the fume hood. Wipe down the exterior of the stock vial and the balance pan with a 70% isopropanol wipe.
-
Causality: Transitioning the compound from a dry powder to a solvated state immediately eliminates the inhalation hazard (H335). Isopropanol effectively solubilizes trace lipophilic residues left on surfaces.
-
Validation Check: Visual inspection of the balance area under bright light should reveal zero particulate residue.
Accidental Exposure & Spill Management Workflow
Workflow for safe handling and spill response of pyrazolo[1,5-a]pyrimidine derivatives.
Spill Response Protocol
-
Dry Powder Spill: Do NOT use water. Water will not dissolve the lipophilic compound but will spread it, increasing the surface area of contamination. Instead, cover the spill with an inert, damp absorbent (e.g., damp sand or vermiculite) to suppress dust generation (5)[5]. Sweep up using non-sparking tools.
-
Solvated Spill: If the compound is already dissolved in an organic solvent, immediately apply a universal chemical binder or vermiculite to absorb the liquid (6)[6].
Exposure Response Protocol
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Validation: Skin should show no erythema; wash water runoff must be neutral (4)[4].
-
Ocular Exposure: Force eyelids open and flush at the emergency eyewash station for 15 minutes. Validation: You must seek immediate ophthalmological evaluation regardless of perceived recovery, as pyrimidine-induced corneal damage can be delayed (3)[3].
Disposal Plan
Improper disposal of nitrogen-rich heterocycles poses severe environmental risks and regulatory violations.
-
Solid Waste: Collect all contaminated PPE, weighing boats, and spill clean-up materials in a clearly labeled, sealable hazardous waste container. Incineration is the required disposal method. Combustion of pyrazolo[1,5-a]pyrimidines yields toxic nitrogen oxides (NOx); therefore, disposal must be handled by a licensed facility equipped with proper exhaust scrubbers (6)[6].
-
Liquid Waste: Under no circumstances should solutions containing this compound be discharged into municipal drains (7)[7]. Segregate liquid waste into designated "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the reaction solvent used.
References
-
SAFETY DATA SHEET: ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. Shanghai Aladdin Biochemical Tech Co.,Ltd.6
-
Safety Data Sheet: pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride. AK Scientific, Inc.4
-
Safety Data Sheet: tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate. Key Organics.2
-
The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist. PubMed (NIH).8
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.1
-
Safety Data Sheet: 2-tert-Butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Apollo Scientific.5
-
Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. ThermoFisher Scientific.3
-
Safety Data Sheet: 2,4-Dimethyl-N-[3-(methylthio)phenyl]-pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-3-propanamide. Merck Millipore.7
Sources
- 1. mdpi.com [mdpi.com]
- 2. keyorganics.net [keyorganics.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
